molecular formula C20H26O4 B1151947 Pterisolic acid B CAS No. 1401419-86-0

Pterisolic acid B

Cat. No.: B1151947
CAS No.: 1401419-86-0
M. Wt: 330.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pterisolic Acid B is a naturally occurring diterpenoid isolated from the fern Pteris semipinnata that functions as a potent activator of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway . This compound has emerged as a promising lead for developing chemoprotective agents to mitigate the side effects of chemotherapy. Its primary research value lies in its ability to selectively protect healthy cells from oxidative stress and cytotoxic damage induced by chemotherapeutic drugs like cisplatin . The mechanism of action involves the covalent modification of the cysteine 171 (Cys171) residue within the BTB domain of Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2 . This specific modification disrupts the Keap1-Cul3 protein-protein interaction, which is essential for the ubiquitination and subsequent degradation of Nrf2 . Consequently, Nrf2 stabilizes and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes . These genes encode for key enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress and xenobiotic metabolism . Research applications for this compound primarily focus on investigating the Keap1-Nrf2-ARE signaling pathway and exploring its potential as a cytoprotective co-therapy in oncology research. Studies have demonstrated that this compound shows significant cytoprotective effects against cisplatin-induced cytotoxicity in human kidney cells (HKC cells), highlighting its potential to reduce chemotherapy-induced organ damage . A semisynthetic analog, J19-1, has been shown to exhibit greater potency than the parent natural product . Intended Use : This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not meant for human or veterinary diagnostic or therapeutic uses. CAS Number : 1401419-86-0 Molecular Formula : C20H26O4 Molecular Weight : 330.42 g/mol

Properties

IUPAC Name

(1S,3S,4S,5R,9R,13R)-3-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11-12-5-6-14-18(2)7-4-8-19(3,17(23)24)15(18)13(21)10-20(14,9-12)16(11)22/h6,12-13,15,21H,1,4-5,7-10H2,2-3H3,(H,23,24)/t12-,13+,15+,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSODFCSZYDJPLH-SEPLDZIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1C(CC34C2=CCC(C3)C(=C)C4=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1[C@H](C[C@]34C2=CC[C@H](C3)C(=C)C4=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184460
Record name Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401419-86-0
Record name Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401419-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaura-9(11),16-dien-18-oic acid, 6-hydroxy-15-oxo-, (4α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Pterisolic Acid B: A Technical Guide to its Structure, and Mechanism as a Nrf2 Pathway Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pterisolic Acid B, an ent-kaurane diterpenoid, has been identified as a potent activator of the Nrf2 signaling pathway, offering a promising avenue for chemoprotective strategies. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and the molecular mechanism underpinning its biological activity, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a naturally occurring diterpenoid that can be isolated from the fern Pteris semipinnata.[1] It belongs to the ent-kaurane class of tetracyclic diterpenes.[1]

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₄[1]
Molecular Weight 330.42 g/mol
CAS Number 1401419-86-0[1]
SMILES O=C1C([C@@]2([H])C[C@]13C([C@]4(--INVALID-LINK--(CCC4)C(O)=O">C@([H])--INVALID-LINK--C3)C)=CC2)=C
Density 1.3±0.1 g/cm³[1]
Boiling Point 536.6±50.0 °C at 760 mmHg[1]
Flash Point 292.4±26.6 °C[1]

Chemical Structure

The chemical structure of this compound is characterized by a tetracyclic ent-kaurane skeleton. A two-dimensional representation of the molecule is provided below:

this compound 2D Structure

Biological Activity: Nrf2 Pathway Activation

This compound has been identified as an effective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound activates the Nrf2 pathway by covalently modifying a specific cysteine residue, Cys171, within the BTB domain of Keap1.[2][3] This modification disrupts the Keap1-Cul3 complex, inhibiting the degradation of Nrf2.[2][3] The stabilized Nrf2 is then able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins.

A semisynthetic analogue, J19-1, has been shown to be a more potent activator of this pathway and has demonstrated significant cytoprotective effects against cisplatin-induced cytotoxicity in HKC cells.[2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound.

Isolation of this compound from Pteris semipinnata

While the specific details of the isolation protocol for this compound from Pteris semipinnata can be found in the primary literature, a general workflow for the isolation of natural products from plant sources is as follows:

G start Dried Pteris semipinnata extraction Solvent Extraction (e.g., with ethanol or methanol) start->extraction partition Solvent-Solvent Partitioning (e.g., with ethyl acetate and water) extraction->partition chromatography Column Chromatography (e.g., silica gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

High-Throughput Screening for Nrf2 Activators

A high-throughput chemical screen was utilized to identify this compound as a Nrf2 activator.[2] A typical workflow for such a screen is outlined below:

G start Compound Library treatment Treat Cells with Compounds start->treatment cell_culture Cell Line with Nrf2-ARE Reporter System cell_culture->treatment incubation Incubation Period treatment->incubation assay Measure Reporter Gene Activity (e.g., Luciferase Assay) incubation->assay hit_id Identify 'Hits' with Increased Reporter Activity assay->hit_id validation Hit Validation and Dose-Response Analysis hit_id->validation end Confirmed Nrf2 Activators validation->end

Caption: Workflow for a high-throughput screen to identify Nrf2 activators.

Signaling Pathway Diagram

The mechanism of Nrf2 activation by this compound is depicted in the following signaling pathway diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2 Nrf2 proteasome Proteasome nrf2->proteasome Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation keap1 Keap1 keap1->nrf2 Binds and sequesters cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 Recruits cul3->nrf2 Ubiquitination pterisolic_b This compound pterisolic_b->keap1 Covalently modifies Cys171 maf Maf nrf2_nuc->maf Heterodimerizes with are ARE nrf2_nuc->are Binds to genes Cytoprotective Genes are->genes Induces Transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

References

Pterisolic Acid B: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid B is an ent-kaurane diterpenoid discovered in the fern Pteris semipinnata. This technical guide provides a comprehensive overview of its origin, isolation, and biological activity as a potent activator of the Nrf2 signaling pathway. Detailed experimental protocols for its extraction and for the elucidation of its mechanism of action are presented, along with quantitative data on its bioactivity. Visual representations of the isolation workflow and the Nrf2 activation pathway are included to facilitate understanding. This document serves as a core reference for researchers interested in the therapeutic potential of this compound.

Discovery and Origin

This compound was first isolated and identified as part of a phytochemical investigation of the fern Pteris semipinnata, a plant belonging to the Pteridaceae family. This discovery was documented in a 2011 publication in the Chemical & Pharmaceutical Bulletin, which detailed the isolation and structure elucidation of six new ent-kaurane diterpenoids, named pterisolic acids A-F, with this compound being one of these novel compounds. The structure of this compound was determined through extensive spectroscopic analysis.

Quantitative Biological Activity

This compound has been identified as an effective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The following table summarizes the quantitative data regarding its activity in a stable MDA-MB-231-ARE-Luc cell line, as reported in Scientific Reports in 2016.

AssayCell LineConcentration (μM)Fold Activation of ARE-luciferase
ARE-luciferase activityMDA-MB-231-ARE-Luc0.5~1.5
ARE-luciferase activityMDA-MB-231-ARE-Luc1.0~2.0
ARE-luciferase activityMDA-MB-231-ARE-Luc2.0~2.5
ARE-luciferase activityMDA-MB-231-ARE-Luc4.0~3.5
ARE-luciferase activityMDA-MB-231-ARE-Luc8.0~4.0

Experimental Protocols

Isolation of this compound from Pteris semipinnata

The following protocol is a generalized procedure based on standard methods for the isolation of ent-kaurane diterpenoids from plant material, as would be detailed in Wang F, et al., Chem Pharm Bull (Tokyo). 2011;59(4):484-7.

3.1.1. Plant Material and Extraction

  • Dried and powdered whole plants of Pteris semipinnata are extracted with 95% ethanol at room temperature.

  • The ethanol extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, typically containing diterpenoids, is selected for further purification.

3.1.3. Chromatographic Purification

  • The ethyl acetate fraction is subjected to column chromatography on silica gel.

  • A gradient elution is performed using a solvent system of increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Nrf2 Activation Assays

The following protocols are based on the methodologies described in Dong T, et al., Sci Rep. 2016 Jan 13:6:19231.

3.2.1. ARE-Luciferase Reporter Assay

  • MDA-MB-231 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct (MDA-MB-231-ARE-Luc) are seeded in 96-well plates.

  • After 24 hours, the cells are treated with varying concentrations of this compound or a vehicle control.

  • Following a 12-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Results are expressed as fold induction relative to the vehicle-treated control.

3.2.2. Western Blot Analysis for Nrf2 Activation

  • Cells (e.g., HKC) are treated with this compound for specified time points.

  • Cells are harvested and cytosolic and nuclear fractions are prepared using a nuclear extraction kit.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against Nrf2, Keap1, and downstream target proteins (e.g., NQO1, HO-1), as well as loading controls (e.g., β-actin for cytosolic fraction, Lamin B1 for nuclear fraction).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow plant Dried, powdered Pteris semipinnata extraction Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction silica_cc Silica Gel Column Chromatography ea_fraction->silica_cc fractions Combined Fractions silica_cc->fractions purification Repeated Chromatography (Silica Gel, Sephadex LH-20, Prep-HPLC) fractions->purification pterisolic_b Pure this compound purification->pterisolic_b nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pterisolic_b This compound keap1 Keap1 (Cys171) pterisolic_b->keap1 Covalent Modification nrf2 Nrf2 keap1->nrf2 Binds and Sequesters cul3 Cul3-E3 Ligase keap1->cul3 ub Ubiquitination nrf2->ub nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation cul3->nrf2 Mediates Ubiquitination proteasome Proteasome ub->proteasome Degradation are ARE (Antioxidant Response Element) nrf2_nuc->are genes Cytoprotective Gene Transcription (NQO1, HO-1, etc.) are->genes

Pterisolic Acid B and its Connection to Pteris multifida: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Pterisolic Acid B, an ent-kaurane diterpenoid, and its scientific context with the fern Pteris multifida.

Executive Summary

Pteris multifida, a fern utilized in traditional medicine, is a known source of various bioactive compounds, including a class of molecules known as ent-kaurane diterpenoids. While this compound, a notable activator of the Nrf2 signaling pathway, belongs to this class, current scientific literature primarily documents its isolation from the related species Pteris semipinnata. However, the established presence of structurally similar ent-kaurane diterpenoids in Pteris multifida suggests a potential for its presence or the existence of analogues with similar bioactivity. This guide details the known diterpenoids from Pteris multifida, provides a comprehensive analysis of the biological activity and mechanism of action of this compound, and presents detailed experimental protocols for further research.

Phytochemical Profile of Pteris multifida: Focus on ent-Kaurane Diterpenoids

Pteris multifida has been the subject of phytochemical investigations that have led to the isolation of a variety of secondary metabolites, including flavonoids, sesquiterpenoids, and notably, ent-kaurane diterpenoids[1][2]. These diterpenoids are of significant interest due to their diverse biological activities.

Recent studies have identified several ent-kaurane diterpenoids from the roots of Pteris multifida, some of which have demonstrated significant anti-neuroinflammatory properties[3][4]. While this compound has not been explicitly identified among the isolates from Pteris multifida in the reviewed literature, the presence of other structurally related compounds underscores the potential of this plant as a source for novel diterpenoids.

This compound: A Potent Nrf2 Activator

This compound is an ent-kaurane diterpenoid that has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5]. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making its activators promising candidates for therapeutic development.

Mechanism of Action: Targeting Keap1

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound activates the Nrf2 pathway by covalently modifying a specific cysteine residue, Cys171, within the BTB domain of Keap1[5]. This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.

Biological Activity: Cytoprotection Against Chemotherapy-Induced Toxicity

The activation of the Nrf2 pathway by this compound has been shown to confer significant cytoprotective effects. Specifically, a semisynthetic analogue of this compound, designated J19-1, has demonstrated a significant protective effect against cisplatin-induced cytotoxicity in human kidney cells (HKC)[5]. This suggests a potential therapeutic application for this compound and its derivatives as adjunctive agents in chemotherapy to mitigate side effects.

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of ent-kaurane diterpenoids from Pteris multifida and this compound.

Table 1: Anti-Neuroinflammatory Activity of ent-Kaurane Diterpenoids from Pteris multifida [3]

CompoundCell LineAssayIC50 (µM)
Pterokaurane M1BV-2 microgliaNitric Oxide (NO) Production> 20
Compound 7 (unnamed)BV-2 microgliaNitric Oxide (NO) Production12.5

Table 2: Nrf2 Activating and Cytoprotective Effects of this compound and its Analogue [5]

CompoundCell LineAssayConcentrationEffect
This compound (J19)HEK293TARE-Luciferase Reporter Assay10 µM~4-fold increase in luciferase activity
J19-1 (analogue)HEK293TARE-Luciferase Reporter Assay10 µM~12-fold increase in luciferase activity
J19-1 (analogue)HKCCisplatin-induced Cytotoxicity10 µMSignificant protection against cell death

Experimental Protocols

Isolation of ent-Kaurane Diterpenoids from Pteris multifida

This protocol is adapted from the methodology described for the isolation of diterpenes from the aerial parts of Pteris multifida[6].

  • Extraction: Air-dried and powdered aerial parts of Pteris multifida are extracted with methanol (MeOH) at room temperature. The extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • Column Chromatography: The CHCl₃-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc.

  • Further Separation: Fractions containing diterpenoids are further purified by repeated column chromatography on silica gel and silica gel impregnated with silver nitrate (AgNO₃) to separate compounds with similar polarities.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This protocol is based on the methods used to assess the Nrf2 activating potential of this compound[5].

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 24-well plates and co-transfected with an ARE-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Assay: Following a 16-24 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of Nrf2 activity is calculated relative to the vehicle-treated control.

Cytoprotection Assay Against Cisplatin-Induced Toxicity

This protocol outlines the general steps to evaluate the cytoprotective effects of this compound against cisplatin-induced cell death[5].

  • Cell Culture: Human Kidney Cells (HKC) are maintained in an appropriate culture medium.

  • Pre-treatment: Cells are seeded in 96-well plates and pre-treated with this compound or its analogue for a specified period (e.g., 12 hours).

  • Cisplatin Treatment: Following pre-treatment, cisplatin is added to the culture medium at a cytotoxic concentration, and the cells are incubated for an additional period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using a cell counting kit.

  • Data Analysis: The viability of cells treated with both the compound and cisplatin is compared to that of cells treated with cisplatin alone to determine the extent of cytoprotection.

Visualizations

Signaling Pathway

Nrf2_Activation_by_Pterisolic_Acid_B cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PterisolicB This compound Keap1 Keap1 PterisolicB->Keap1 Modifies Cys171 PterisolicB->Keap1 Inhibition of Interaction Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruitment Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination ARE ARE Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Transcription

Caption: this compound activates the Nrf2 pathway by inhibiting Keap1-mediated degradation.

Experimental Workflow

Experimental_Workflow cluster_isolation Isolation from Pteris multifida cluster_activity Biological Activity Assessment A1 Plant Material Collection & Preparation A2 Methanol Extraction A1->A2 A3 Solvent Partitioning A2->A3 A4 Column Chromatography A3->A4 A5 Structure Elucidation (NMR, MS) A4->A5 B1 Nrf2 Activation Assay (ARE-Luciferase) A5->B1 Isolated Compounds B2 Cytoprotection Assay (Cisplatin Model) A5->B2 B3 Western Blot (Nrf2, HO-1, NQO1) B1->B3 B2->B3

Caption: General workflow for isolation and bioactivity screening of compounds from Pteris multifida.

Conclusion and Future Directions

This compound stands out as a promising natural product with a well-defined mechanism of action as an Nrf2 activator. While its primary documented source is Pteris semipinnata, the presence of a rich diversity of ent-kaurane diterpenoids in Pteris multifida warrants further investigation into this species as a potential source of this compound or novel analogues. The cytoprotective properties of this compound, particularly in the context of chemotherapy, highlight its potential for further preclinical and clinical development. Future research should focus on a comprehensive phytochemical analysis of Pteris multifida to ascertain the presence of this compound, as well as the evaluation of other isolated diterpenoids for Nrf2-activating and other therapeutic properties.

References

The Enigmatic Origins of Pterisolic Acid B: A Hypothetical Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biosynthetic pathway of Pterisolic acid B has not been experimentally elucidated. The following guide presents a hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane diterpenoid skeleton. All information regarding specific enzymatic steps and intermediates following the formation of ent-kaurene should be considered speculative.

Introduction

This compound is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1] Diterpenoids are a large and diverse class of natural products with a wide range of biological activities. The biosynthesis of these complex molecules is of significant interest to researchers in natural product chemistry, biotechnology, and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with the known biosynthesis of other ent-kaurane diterpenoids. Due to the absence of specific experimental data for this compound, this guide also outlines general experimental protocols commonly employed in the elucidation of terpenoid biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, starting with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway can be divided into three main stages:

  • Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP, derived from either the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, undergo a series of condensation reactions catalyzed by prenyltransferases to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

  • Formation of the ent-Kaurene Skeleton: The linear GGPP is then cyclized in a two-step process to form the tetracyclic hydrocarbon ent-kaurene. This is a crucial branching point for the biosynthesis of all ent-kaurane diterpenoids, including gibberellins.

    • Step 1: Protonation-initiated cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) is catalyzed by a class II diterpene synthase, ent-copalyl diphosphate synthase (ent-CPS).[2][3][4]

    • Step 2: Ionization-initiated cyclization of ent-CPP to ent-kaurene is catalyzed by a class I diterpene synthase, ent-kaurene synthase (ent-KS).[4][5][6]

  • Tailoring of the ent-Kaurene Skeleton: The ent-kaurene scaffold undergoes a series of post-cyclization modifications, primarily oxidations, to yield the final product, this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases.[7][8] The exact sequence and the specific enzymes involved in the case of this compound are currently unknown.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

This compound Biosynthesis cluster_0 General Terpenoid Pathway cluster_1 ent-Kaurane Skeleton Formation cluster_2 Hypothetical Tailoring Steps IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Oxidized_Intermediates Oxidized ent-Kaurene Intermediates ent_Kaurene->Oxidized_Intermediates CYPs, Oxidoreductases Pterisolic_Acid_B This compound Oxidized_Intermediates->Pterisolic_Acid_B CYPs, Oxidoreductases

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

As the biosynthesis of this compound has not been experimentally studied, there is no quantitative data available regarding enzyme kinetics, precursor incorporation rates, or yields of intermediates.

General Experimental Protocols for Elucidating Diterpenoid Biosynthetic Pathways

While specific protocols for this compound are not available, the following methodologies are commonly used to investigate the biosynthesis of novel diterpenoids.

Isotopic Labeling Studies

Objective: To identify the precursors and trace the metabolic fate of intermediates in the biosynthetic pathway.

Methodology:

  • Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C- or ²H-labeled glucose, mevalonate, or GGPP) to the producing organism (Pteris semipinnata tissue cultures or whole plants).

  • Isolation and NMR/MS Analysis: Isolate the target compound (this compound) and analyze the incorporation and distribution of the isotopic labels using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Interpretation: The labeling pattern provides insights into the cyclization mechanisms and subsequent rearrangements.

Identification and Characterization of Biosynthetic Genes

Objective: To identify and functionally characterize the genes encoding the enzymes involved in the pathway.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing of tissues actively producing this compound to identify candidate genes, particularly those encoding terpene synthases (TPSs) and cytochrome P450s (CYPs), by homology to known biosynthetic genes.

  • Gene Cloning and Heterologous Expression: Clone the full-length candidate genes into a suitable expression host (e.g., Escherichia coli or Saccharomyces cerevisiae).

  • In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the proposed substrates (e.g., GGPP for a candidate ent-CPS, ent-CPP for a candidate ent-KS) to determine their function.

  • Product Identification: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic activity.

In Vivo Pathway Reconstruction

Objective: To reconstitute the biosynthetic pathway in a heterologous host.

Methodology:

  • Co-expression of Pathway Genes: Co-express the identified biosynthetic genes (e.g., ent-CPS, ent-KS, and candidate CYPs) in a microbial host such as E. coli or yeast.

  • Metabolic Engineering: Engineer the host's metabolism to enhance the supply of the precursor GGPP.

  • Product Analysis: Analyze the culture extracts for the production of intermediates and the final product, this compound, using LC-MS and NMR.

Below is a DOT language script for a generalized experimental workflow for elucidating a diterpenoid biosynthetic pathway.

Experimental Workflow A Producing Organism (e.g., Pteris semipinnata) B Isotopic Labeling Studies A->B C Transcriptome Analysis (RNA-seq) A->C D Identification of Labeled Intermediates & Product B->D E Identification of Candidate Biosynthetic Genes (TPSs, CYPs) C->E F Gene Cloning E->F G Heterologous Expression (E. coli / Yeast) F->G H In Vitro Enzyme Assays G->H I In Vivo Pathway Reconstruction G->I J Product Identification (GC-MS, LC-MS, NMR) H->J I->J K Functional Characterization of Pathway Enzymes J->K

Caption: General experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound remains an unexplored area of research. This guide has provided a hypothetical pathway based on the current understanding of ent-kaurane diterpenoid biosynthesis. The proposed pathway starts from GGPP, which is cyclized to ent-kaurene by the sequential action of ent-CPS and ent-KS, followed by a series of putative oxidative modifications catalyzed by cytochrome P450 monooxygenases. The elucidation of the precise enzymatic steps and the underlying genetic machinery awaits future experimental investigation. The general methodologies outlined provide a roadmap for researchers aiming to unravel the biosynthesis of this and other complex natural products from ferns. Such studies will not only advance our fundamental understanding of plant biochemistry but also pave the way for the biotechnological production of valuable diterpenoids.

References

Pterisolic Acid B: A Comprehensive Technical Guide to its Role as a Keap1-Nrf2 Pathway Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid B, a naturally occurring diterpenoid, has emerged as a significant subject of interest within the scientific community due to its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and the experimental protocols utilized to elucidate its function. The primary focus is on its interaction with the Kelch-like ECH-associated protein 1 (Keap1), a critical negative regulator of Nrf2. This document aims to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of Nrf2 activators.

Chemical and Physical Properties

This compound is an ent-kaurane diterpenoid that can be isolated from the fern Pteris semipinnata.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1401419-86-0[2][3]
Molecular Weight 330.42 g/mol [1][4]
Molecular Formula C₂₀H₂₆O₄[1][4]

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[5] This process maintains low basal levels of Nrf2. However, in the presence of inducers like this compound, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the subsequent activation of antioxidant response element (ARE)-driven gene expression. These genes encode a battery of cytoprotective proteins, including antioxidant enzymes.[5]

This compound activates the Nrf2 pathway by covalently modifying a specific cysteine residue, Cys171, located within the BTB domain of Keap1.[6][7] This modification inhibits the Keap1-Cul3 ubiquitin ligase complex-mediated degradation of Nrf2.[6][7] The disruption of the Keap1-Cul3 interaction is a key step in the activation of the Nrf2 pathway by this compound.

Below is a diagram illustrating the Keap1-Nrf2 signaling pathway and the intervention point of this compound.

Pterisolic_Acid_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation (upon release from Keap1) Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitinates Pterisolic_Acid_B This compound Pterisolic_Acid_B->Keap1 Modifies Cys171 ARE ARE Nrf2_n->ARE Binds Genes Cytoprotective Genes ARE->Genes Activates Transcription

This compound disrupts Keap1-mediated Nrf2 degradation.

Experimental Protocols

The following section details the key experimental procedures used to characterize the activity of this compound.

Cell Culture and Treatment
  • Cell Lines: Human embryonic kidney 293T (HEK293T) cells and human kidney proximal tubule cells (HKC) are suitable for these studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[8]

  • Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of the vehicle (e.g., DMSO).

Nrf2 Nuclear Translocation Assay

This assay determines the ability of this compound to induce the movement of Nrf2 from the cytoplasm to the nucleus.

  • Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound or vehicle control for a specified time.

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of Nrf2 using a fluorescence microscope.[9][10][11]

Co-Immunoprecipitation (Co-IP) for Keap1-Cul3 Interaction

This protocol is used to assess the effect of this compound on the interaction between Keap1 and Cul3.

  • Cell Lysis:

    • Treat cells with this compound or vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[12]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against Keap1 or Cul3 overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Keap1 and Cul3, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Ubiquitination Assay

This assay is performed to determine if this compound inhibits the ubiquitination of Nrf2.[13][14][15]

  • Transfection: Co-transfect cells with expression plasmids for HA-tagged ubiquitin, Flag-tagged Nrf2, and Myc-tagged Keap1.

  • Treatment and Proteasome Inhibition:

    • Treat the transfected cells with this compound or vehicle control.

    • Prior to harvesting, treat the cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[16]

  • Cell Lysis and Denaturation: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, and then dilute the lysate with a non-denaturing buffer.

  • Immunoprecipitation: Immunoprecipitate Flag-Nrf2 from the cell lysates using an anti-Flag antibody conjugated to agarose beads.

  • Western Blot Analysis:

    • Wash the immunoprecipitates extensively.

    • Elute the proteins and resolve them by SDS-PAGE.

    • Perform a Western blot analysis using an anti-HA antibody to detect ubiquitinated Nrf2. The total amount of immunoprecipitated Nrf2 can be detected with an anti-Flag antibody as a loading control.

Below is a workflow diagram for the in vivo ubiquitination assay.

Ubiquitination_Workflow start Start: Cell Culture transfect Co-transfect with Plasmids (HA-Ub, Flag-Nrf2, Myc-Keap1) start->transfect treat Treat with this compound and Proteasome Inhibitor transfect->treat lyse Lyse Cells in Denaturing Buffer treat->lyse ip Immunoprecipitate Flag-Nrf2 lyse->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute wb Western Blot with anti-HA and anti-Flag Antibodies elute->wb end End: Analyze Results wb->end

Workflow for the in vivo ubiquitination assay.

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway, acting through the covalent modification of Cys171 on Keap1. This leads to the disruption of the Keap1-Cul3 E3 ligase complex, stabilization of Nrf2, and subsequent induction of cytoprotective gene expression. The experimental protocols detailed in this guide provide a robust framework for the investigation of this compound and other potential Nrf2 activators. Further research into the therapeutic applications of this compound is warranted, particularly in diseases associated with oxidative stress and inflammation.

References

Spectroscopic Profile of Pterisolic Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pterisolic acid B, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. The information presented here is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This compound has been identified as an activator of the Nrf2 pathway, a significant target in chemoprevention and cytoprotection.

Chemical Structure

This compound is chemically known as ent-6α-hydroxy-15-oxokaura-9(11),16-dien-19-oic acid.

Molecular Formula: C₂₀H₂₆O₄ Molecular Weight: 330.42 g/mol

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data as reported in the primary literature.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were recorded in deuterated methanol (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
1.63m
2.05m
1.80m
1.95m
1.55m
1.68m
52.15d11.0
64.45br s
2.20m
2.35m
115.85d6.0
12α2.50m
12β2.65m
133.10m
14α2.00m
14β2.25m
175.20s
17'5.95s
181.25s
201.10s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppmType
139.8CH₂
219.5CH₂
337.5CH₂
444.0C
556.5CH
678.0CH
741.0CH₂
855.0C
9158.0C
1039.0C
11118.0CH
1234.0CH₂
1348.0CH
1436.0CH₂
15208.0C=O
16150.0C
17119.0CH₂
1828.5CH₃
19181.5C=O
2018.0CH₃
Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zMolecular Formula
HRESIMS[M+Na]⁺353.1727353.1729C₂₀H₂₆O₄Na
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3440O-H stretch (hydroxyl group)
2930C-H stretch (aliphatic)
1720C=O stretch (carboxylic acid)
1695C=O stretch (α,β-unsaturated ketone)
1640C=C stretch (alkene)

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker AV-400 and DRX-500 spectrometers.

  • Solvent: Deuterated methanol (CD₃OD).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR: Spectra were recorded at 400 or 500 MHz. Chemical shifts are reported in ppm relative to TMS.

  • ¹³C NMR: Spectra were recorded at 100 or 125 MHz. Chemical shifts are reported in ppm relative to TMS.

  • 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse sequences to establish correlations and aid in the complete assignment of proton and carbon signals.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
  • Instrumentation: A high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Preparation: The purified compound was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

  • Data Analysis: The exact mass of the [M+Na]⁺ adduct was measured to determine the elemental composition.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample was prepared as a KBr (potassium bromide) pellet. A small amount of the dried, purified compound was intimately mixed with spectroscopic grade KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The logical workflow for the isolation and characterization of this compound is depicted below. This process involves initial extraction from the natural source, followed by chromatographic separation and purification, and finally, structural elucidation using a combination of spectroscopic techniques.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Pteris semipinnata (fern) B Ethanol Extraction A->B C Chromatographic Separation (Silica Gel, HPLC) B->C D Pure this compound C->D Purified Compound E NMR Spectroscopy (1H, 13C, 2D) D->E F Mass Spectrometry (HRESIMS) D->F G IR Spectroscopy D->G H Data Interpretation E->H F->H G->H I Structure of this compound H->I

Caption: Workflow for the isolation and structural elucidation of this compound.

Preliminary Cytotoxicity Screening of Pseudolaric Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant anti-proliferative and apoptotic activities across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of PAB, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and natural product-based drug discovery.

Data Presentation

The cytotoxic effects of Pseudolaric acid B have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.[1] The IC50 values for PAB across different cell lines are summarized below.

Cell LineCancer TypeAssayIC50 Value (µM)Exposure Time (h)Reference
DU145Hormone-Refractory Prostate CancerCCK-8 Assay0.89 ± 0.1848[2]
DU145Hormone-Refractory Prostate CancerClone Formation Assay0.76 ± 0.1548[2]
HN22Head and Neck CancerNot SpecifiedNot SpecifiedNot Specified[3]
HSC3Head and Neck CancerNot SpecifiedNot SpecifiedNot Specified[3]
Ca9.22Head and Neck CancerNot SpecifiedNot SpecifiedNot Specified[3]
HSC4Head and Neck CancerNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

The following section details the methodologies employed in the cytotoxicity screening of Pseudolaric acid B.

Cell Culture and Treatment

Human cancer cell lines, such as the hormone-refractory prostate cancer cell line DU145 and various head and neck cancer cell lines (HN22, HSC3, Ca9.22, and HSC4), were utilized.[2][3] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells were seeded in plates and treated with varying concentrations of PAB.

Cytotoxicity Assays

1. Cell Counting Kit-8 (CCK-8) Assay:

The CCK-8 assay is a colorimetric assay used to determine cell viability.

  • Principle: The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a specific density.

    • After cell attachment, treat with a series of PAB concentrations.

    • Incubate for a specified period (e.g., 48 hours).[2]

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

2. Clone Formation Assay:

This assay assesses the ability of a single cell to grow into a colony.

  • Principle: It measures the long-term proliferative potential of cells after treatment with a cytotoxic agent.

  • Protocol:

    • Plate a low density of cells in a culture dish.

    • Treat with PAB for a defined period.

    • Remove the drug-containing medium and allow the cells to grow for a period of time (e.g., 1-2 weeks) until visible colonies form.

    • Fix and stain the colonies with a solution like crystal violet.

    • Count the number of colonies.

3. Apoptosis Analysis by Annexin V-FITC Staining:

This flow cytometry-based assay is used to detect apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.

  • Protocol:

    • Treat cells with PAB for the desired time.

    • Harvest the cells and wash with a binding buffer.

    • Resuspend the cells in the binding buffer containing Annexin V-FITC and a viability dye (e.g., propidium iodide).

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Principle: It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Lyse PAB-treated and control cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins (e.g., Bcl-2, caspase-9, caspase-3, DR5).[2][3]

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

Pseudolaric acid B exerts its cytotoxic effects through multiple mechanisms, including the induction of apoptosis via different signaling pathways.

ROS-Mediated Apoptosis in Prostate Cancer Cells

In hormone-refractory prostate cancer DU145 cells, PAB induces apoptosis through the generation of reactive oxygen species (ROS).[2] This leads to the degradation of the anti-apoptotic protein Bcl-2 via the ubiquitin-proteasome pathway, and the subsequent activation of caspase-9 and caspase-3.[2]

G PAB Pseudolaric Acid B ROS ROS Generation PAB->ROS Bcl2 Bcl-2 Degradation (Ubiquitin-Proteasome Pathway) ROS->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 leads to Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced ROS-mediated apoptosis in prostate cancer cells.

Death Receptor 5 (DR5) Pathway in Head and Neck Cancer Cells

In head and neck cancer cell lines, PAB induces apoptosis by upregulating the expression of Death Receptor 5 (DR5).[3] This leads to the activation of the extrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-8.[3]

G PAB Pseudolaric Acid B DR5 Death Receptor 5 (DR5) Upregulation PAB->DR5 Casp8 Caspase-8 Activation DR5->Casp8 Apoptosis Apoptosis Casp8->Apoptosis

Caption: PAB-induced DR5-mediated apoptosis in head and neck cancer cells.

Microtubule Destabilization

PAB has also been identified as a novel microtubule-destabilizing agent.[4] It disrupts the cellular microtubule networks and inhibits the formation of mitotic spindles, leading to cell cycle arrest at the G2-M transition and subsequent apoptosis.[4] This mechanism of action is particularly significant as it can circumvent multidrug resistance phenotypes.[4]

G PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin Microtubule Microtubule Network Disruption Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Inhibition Microtubule->MitoticSpindle G2M G2-M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: PAB-induced microtubule destabilization leading to apoptosis.

Conclusion

Pseudolaric acid B demonstrates potent cytotoxic activity against various cancer cell lines through multiple mechanisms of action. Its ability to induce apoptosis via ROS generation, DR5 upregulation, and microtubule destabilization highlights its potential as a promising candidate for further preclinical and clinical development in cancer therapy. The detailed experimental protocols and elucidated signaling pathways provided in this guide serve as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes & Protocols: High-Yield Purification of Pterisolic Acid B from Pseudolarix kaempferi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterisolic acid B is a bioactive diterpenoid isolated from the root bark of the golden larch, Pseudolarix kaempferi. This natural product has garnered significant interest within the scientific community due to its potent biological activities, including anticancer and immunosuppressive properties.[1][2][3] Mechanistic studies have revealed that this compound exerts its effects, in part, by modulating key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway.[4] This document provides a detailed, high-yield protocol for the extraction, purification, and crystallization of this compound for research and development purposes.

Data Presentation

The following table summarizes the expected yields at each stage of a typical high-yield purification process for this compound, starting from 1 kg of dried Pseudolarix kaempferi root bark.

Purification Stage Starting Material (g) Product (g) Yield (%) Purity (%)
Extraction & Partitioning 1000505.0~20%
Silica Gel Chromatography 501020.0~75%
Preparative HPLC 103.535.0>95%
Crystallization 3.53.085.7>99%

Note: The data presented in this table is illustrative of a high-yield process and may vary depending on the quality of the starting material and specific experimental conditions.

Experimental Protocols

Extraction and Preliminary Purification

This protocol outlines the initial extraction of this compound from the dried root bark of Pseudolarix kaempferi.

Materials:

  • Dried root bark of Pseudolarix kaempferi, powdered

  • 95% Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Deionized water

  • Rotary evaporator

  • Separatory funnel (2 L)

  • Glassware (beakers, flasks)

Procedure:

  • Maceration: Soak 1 kg of powdered Pseudolarix kaempferi root bark in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude ethanol extract.

  • Solvent Partitioning: Resuspend the crude extract in 1 L of deionized water and transfer to a 2 L separatory funnel.

  • Defatting: Extract the aqueous suspension three times with 1 L of n-hexane to remove nonpolar impurities. Discard the n-hexane layers.

  • Extraction of this compound: Extract the remaining aqueous layer three times with 1 L of ethyl acetate. The acidic nature of this compound will favor its partitioning into the ethyl acetate phase.

  • Drying and Concentration: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate the ethyl acetate extract to dryness using a rotary evaporator to yield a crude extract enriched with this compound.

Silica Gel Column Chromatography

This step further purifies the crude extract to isolate a fraction rich in this compound.

Materials:

  • Crude extract from the previous step

  • Silica gel (200-300 mesh)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a step gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:EtOAc).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL) using a fraction collector.

  • TLC Analysis: Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:EtOAc 7:3). Spot the fractions on a TLC plate, develop the plate, and visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

  • Pooling and Concentration: Combine the fractions containing this compound (based on TLC analysis) and concentrate them to dryness.

Preparative High-Performance Liquid Chromatography (HPLC)

This final chromatographic step is designed to achieve high purity of this compound.

Materials:

  • Partially purified this compound fraction

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)

  • Preparative HPLC system with a UV detector

  • Fraction collector

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation: Dissolve the this compound-rich fraction in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Preparative C18 column

    • Flow Rate: 10 mL/min

    • Detection: UV at 254 nm

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 70% B (linear gradient)

      • 35-40 min: 70% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 30% B

      • 50-60 min: 30% B (re-equilibration)

  • Fraction Collection: Collect the peaks corresponding to this compound based on the chromatogram.

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with >95% purity and remove the solvent under reduced pressure.

Crystallization

This final step yields highly pure, crystalline this compound.

Materials:

  • Purified this compound

  • Methanol

  • Deionized water

  • Beaker

  • Hot plate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of hot methanol in a beaker.

  • Induce Crystallization: Slowly add deionized water dropwise to the hot methanol solution until a slight turbidity persists.

  • Cooling: Cover the beaker and allow it to cool slowly to room temperature, and then transfer it to a 4°C refrigerator overnight to facilitate crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water (1:1) solution.

  • Drying: Dry the crystals under a vacuum to obtain pure, crystalline this compound.

Visualizations

Signaling Pathway

Pterisolic_Acid_B_Signaling_Pathway Pterisolic_Acid_B This compound PI3K PI3K Pterisolic_Acid_B->PI3K Inhibits Apoptosis Apoptosis Pterisolic_Acid_B->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

Purification_Workflow Start Powdered Root Bark of Pseudolarix kaempferi Extraction Ethanol Maceration & Solvent Partitioning Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Enriched_Fraction Enriched Fraction Silica_Column->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound (>95%) Prep_HPLC->Pure_Compound Crystallization Crystallization (Methanol/Water) Pure_Compound->Crystallization Final_Product Crystalline this compound (>99%) Crystallization->Final_Product

Caption: High-yield purification workflow for this compound.

References

Application Note: Quantification of Pterisolic Acid B Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pterisolic acid B, an ent-Kaurane diterpenoid with potential pharmacological activities. The method utilizes a C18 column with a mobile phase of acetonitrile and acidified water, and UV detection at 210 nm. The protocol outlined here is suitable for the quantitative analysis of this compound in various samples for research and drug development purposes. This document provides detailed protocols for sample preparation, chromatographic conditions, and method validation according to ICH guidelines.

Introduction

This compound is a naturally occurring ent-Kaurane diterpenoid isolated from the fern Pteris semipinnata. As a known Nrf2 activator, this compound has garnered interest for its potential therapeutic applications. Consequently, a reliable analytical method for its quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and various research applications. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy. This application note presents a detailed protocol for the quantification of this compound.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₀H₃₀O₅
Molecular Weight 366.45 g/mol
CAS Number 1401419-86-0
Chemical Structure ent-Kaurane Diterpenoid
UV Absorbance (estimated) ~210 nm
Solubility (predicted) Soluble in methanol and acetonitrile

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid (or formic acid)

  • This compound reference standard

Preparation of Solutions

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water. The recommended starting gradient is 60:40 (v/v) acetonitrile:acidified water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

HPLC Conditions
ParameterRecommended Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 210 nm
Run Time Approximately 15 minutes

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98% and 102%
Precision (Repeatability & Intermediate Precision) RSD ≤ 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity No interference from blank and placebo at the retention time of the analyte
Robustness Insensitive to small variations in method parameters

Data Presentation

The quantitative data obtained from the analysis of this compound should be summarized in a clear and structured table for easy comparison.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
Standard 3
Sample 1
Sample 2
Sample 3

Experimental Workflow Diagram```dot

Signaling Pathway Diagram (Hypothetical Nrf2 Activation)

Nrf2_Pathway PterisolicB This compound Keap1 Keap1 PterisolicB->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds Cul3 Cul3 Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Cul3->Nrf2 ubiquitinates Ub Ubiquitin GeneExpression Antioxidant Gene Expression ARE->GeneExpression activates

Caption: Hypothetical signaling pathway of Nrf2 activation by this compound.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound. The method is simple, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals working with this promising natural compound. Adherence to the detailed protocol and method validation procedures will ensure high-quality, reproducible results.

Application Notes and Protocols for the Chemical Synthesis of Pterisolic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and representative protocols for the total synthesis of Pterisolic acid B (more accurately known as Pteridic acid B), a spirocyclic polyketide with significant plant growth-promoting properties. The synthetic route described is based on the convergent asymmetric synthesis reported by Dias and Salles. The key transformations involve a diastereoselective ethyl ketone aldol reaction to assemble the carbon backbone, followed by an efficient acid-catalyzed spiroketalization to construct the characteristic[1][1]-spiroketal core. The synthesis is completed by a Horner-Wadsworth-Emmons reaction to install the unsaturated side chain, followed by ester hydrolysis. The overall yield for the synthesis of Pteridic acid B is reported to be 2.8%.[2]

Introduction

Pteridic acids A and B are natural products isolated from Streptomyces hygroscopicus. They exhibit potent auxin-like activity, making them interesting targets for agrochemical research. Their complex molecular architecture, featuring a highly substituted spiroketal moiety and multiple stereocenters, presents a significant synthetic challenge. This document outlines a successful total synthesis approach, providing detailed experimental protocols for key steps to aid researchers in the synthesis of Pteridic acid B and its analogs.

Overall Synthesis Strategy

The synthesis of Pteridic acid B is a convergent process, where two key fragments, a chiral aldehyde and a chiral ethyl ketone, are first synthesized and then coupled via a diastereoselective aldol reaction. The resulting aldol product undergoes a series of transformations including protection/deprotection steps and oxidation, leading to a dihydroxy ketone precursor. This precursor is then cyclized via an acid-catalyzed spiroketalization to form the core structure of Pteridic acid B. Finally, the side chain is introduced using a Horner-Wadsworth-Emmons olefination, and a final hydrolysis step yields the target molecule.

Pterisolic_Acid_B_Synthesis A Chiral Aldehyde Fragment C Diastereoselective Aldol Reaction A->C B Chiral Ethyl Ketone Fragment B->C D Aldol Adduct C->D E Functional Group Manipulations D->E F Dihydroxy Ketone Precursor E->F G Acid-Catalyzed Spiroketalization F->G H Spiroketal Intermediate G->H I Horner-Wadsworth-Emmons Reaction H->I J Ester Intermediate I->J K Ester Hydrolysis J->K L This compound K->L

Figure 1. Convergent synthetic route for this compound.

Quantitative Data Summary

The following table summarizes the reported yield for the total synthesis of Pteridic acid B. Detailed yields for each individual step were not available in the reviewed literature.

StepProductReported Yield (%)
Overall Synthesis Pteridic Acid B 2.8 [2]
Diastereoselective Aldol ReactionAldol AdductNot available
SpiroketalizationSpiroketal IntermediateNot available
Horner-Wadsworth-Emmons & HydrolysisPteridic Acid BNot available

Experimental Protocols

Note: The following protocols are representative examples for the key reactions in the synthesis of Pteridic acid B and are based on established organic chemistry methodologies. Researchers should consult the primary literature for the exact conditions and reagents used in the reported total synthesis.

Protocol 1: Diastereoselective Aldol Reaction of a Chiral Ethyl Ketone

This protocol describes a general procedure for the diastereoselective aldol reaction between a chiral ethyl ketone and a chiral aldehyde, a crucial step for establishing the stereochemistry of the carbon backbone.

Materials:

  • Chiral ethyl ketone

  • Chiral aldehyde

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the chiral ethyl ketone (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add triethylamine (1.2 equiv) dropwise to the solution.

  • Slowly add di-n-butylboron triflate (1.1 equiv) to the reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add a solution of the chiral aldehyde (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding methanol at -78 °C.

  • Allow the reaction to warm to 0 °C and add a 2:1 mixture of methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Dilute the mixture with water and extract with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Acid-Catalyzed Spiroketalization

This protocol outlines a general method for the formation of the spiroketal core from a dihydroxy ketone precursor.

Materials:

  • Dihydroxy ketone precursor

  • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)

  • Anhydrous dichloromethane (DCM) or Benzene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the dihydroxy ketone precursor (1.0 equiv) in anhydrous DCM or benzene (0.05 M) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid or camphorsulfonic acid (0.1 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. For less reactive substrates, gentle heating may be required.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting spiroketal by flash column chromatography.

Protocol 3: Horner-Wadsworth-Emmons Reaction for α,β-Unsaturated Ester Synthesis

This protocol provides a general procedure for the olefination of an aldehyde to form an α,β-unsaturated ester, which is used to install the side chain of Pteridic acid B.

Materials:

  • Aldehyde intermediate

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.2 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

Protocol 4: Ester Hydrolysis

This final step converts the ester intermediate to the carboxylic acid, Pteridic acid B.

Materials:

  • Ester intermediate

  • Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ester intermediate (1.0 equiv) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

  • Add an excess of LiOH or KOH (5-10 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Logical Workflow for this compound Synthesis

experimental_workflow cluster_prep Fragment Synthesis cluster_coupling Fragment Coupling and Core Formation cluster_completion Final Assembly start_A Starting Material A synth_A Synthesis of Chiral Aldehyde start_A->synth_A start_B Starting Material B synth_B Synthesis of Chiral Ethyl Ketone start_B->synth_B aldol Diastereoselective Aldol Reaction synth_A->aldol synth_B->aldol protect Functional Group Manipulation aldol->protect spiro Spiroketalization protect->spiro hwe Horner-Wadsworth-Emmons Reaction spiro->hwe hydrolysis Ester Hydrolysis hwe->hydrolysis product This compound hydrolysis->product

Figure 2. Experimental workflow for the total synthesis of this compound.

References

Application Notes and Protocols for Pterisolic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for a cell-based assay to evaluate the cytotoxic and anti-proliferative effects of Pterisolic acid B, a compound with demonstrated anti-cancer properties. The primary mechanism of action for this compound involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This protocol is designed for researchers in drug development and cancer biology to assess the efficacy of this compound in a cancer cell line model.

Introduction

This compound, also known as Pseudolaric acid B, is a natural product isolated from the root bark of Pseudolarix kaempferi.[1] It has been identified as a microtubule-destabilizing agent with potent cytotoxic activity against a variety of cancer cell lines.[1] Its ability to circumvent multidrug resistance phenotypes makes it a promising candidate for further investigation as a cancer therapeutic.[1] This document outlines a comprehensive cell-based assay protocol to quantify the anti-proliferative effects of this compound and to characterize its impact on the cell cycle.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of this compound on cell cycle distribution.

Materials:

  • Human cancer cell line

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle is determined based on the DNA content.

Data Presentation

The quantitative data from the cell-based assays should be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48h treatment
HeLaInsert Value
MCF-7Insert Value
OtherInsert Value

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment% Cells in G₀/G₁% Cells in S% Cells in G₂/M
Vehicle ControlInsert ValueInsert ValueInsert Value
This compound (IC₅₀)Insert ValueInsert ValueInsert Value
This compound (2x IC₅₀)Insert ValueInsert ValueInsert Value

Visualizations

Signaling Pathway of this compound

Pterisolic_Acid_B_Pathway cluster_cell Cancer Cell PAB This compound Tubulin Tubulin Dimers PAB->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_viability Cell Viability Assay cluster_cellcycle Cell Cycle Analysis A1 Seed Cells (96-well plate) A2 Treat with this compound (48h) A1->A2 A3 Add MTT Reagent (4h) A2->A3 A4 Solubilize Formazan (DMSO) A3->A4 A5 Measure Absorbance (570 nm) A4->A5 A6 Calculate IC50 A5->A6 End End A6->End B1 Seed Cells (6-well plate) B2 Treat with this compound (24h) B1->B2 B3 Harvest and Fix Cells B2->B3 B4 Stain with Propidium Iodide B3->B4 B5 Analyze by Flow Cytometry B4->B5 B6 Determine Cell Cycle Distribution B5->B6 B6->End Start Start Start->A1 Start->B1

Caption: Workflow for determining cytotoxicity and cell cycle effects of this compound.

References

Application Notes and Protocols for Pterisolic Acid B (Pseudolaric Acid B)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The majority of scientific literature refers to the compound of interest as Pseudolaric Acid B (PAB). It is presented here under the requested name, Pterisolic Acid B, with the acknowledgment that the data pertains to Pseudolaric Acid B.

Introduction

This compound (Pseudolaric acid B, PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has garnered significant interest within the scientific community for its potent cytotoxic and anti-inflammatory properties. PAB has been shown to exert its effects through multiple mechanisms, making it a promising candidate for further investigation in cancer and inflammatory disease research. These application notes provide an overview of the mechanism of action of PAB and detailed protocols for its study.

Mechanism of Action

This compound exhibits a multi-targeted mechanism of action, primarily centered around the disruption of microtubule dynamics, induction of apoptosis through various signaling pathways, and modulation of inflammatory responses.

1. Anticancer Activity:

  • Microtubule Destabilization: PAB acts as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, leading to the disruption of the cellular microtubule network and the formation of the mitotic spindle. This disruption induces cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[1]

  • Induction of Apoptosis: PAB induces apoptosis through several interconnected pathways:

    • PI3K/AKT/mTOR Pathway: In triple-negative breast cancer cells, PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[2]

    • Mitochondrial Pathway: PAB can trigger the mitochondrial apoptosis pathway.[2] In hormone-refractory prostate cancer cells, PAB induces the generation of reactive oxygen species (ROS), leading to the degradation of the anti-apoptotic protein Bcl-2 via the ubiquitin-proteasome pathway. This activates caspase-9 and caspase-3, executing the apoptotic process.[3]

    • Metastasis Inhibition: PAB has been observed to inhibit the metastasis of gastric cancer cells by regulating the expression of metastasis-related proteins such as MMP-9, HIF-1α, and VEGF through the PI3K/AKT and ERK1/2 pathways.[4]

2. Anti-inflammatory Activity:

  • Inhibition of NF-κB and p38 MAPK Pathways: PAB suppresses the activation of T lymphocytes by inhibiting the nuclear translocation of NF-κB p65 and the phosphorylation of IκBα. It also suppresses the phosphorylation of p38 in the MAPKs pathway, leading to reduced production of pro-inflammatory cytokines like IL-2.[5]

  • Modulation of IL-17-induced Inflammation: In the context of atopic dermatitis, PAB has been shown to ameliorate skin lesions by inhibiting IL-17-induced inflammation. This effect is mediated in a PPARγ-dependent manner, leading to the inhibition of IκBα phosphorylation and miR-155 expression.[6]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound (Pseudolaric acid B) from various studies.

Table 1: IC50 Values of Pseudolaric Acid B in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerCCK-82419.3[2]
MDA-MB-231Triple-Negative Breast CancerCCK-8488.3[2]
MDA-MB-231Triple-Negative Breast CancerCCK-8725.76[2]
DU145Hormone-Refractory Prostate CancerCCK-8480.89 ± 0.18[3]
DU145Hormone-Refractory Prostate CancerColony Formation480.76 ± 0.15[3]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, DU145)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (Pseudolaric acid B)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways upon treatment with this compound.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the treated cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathways

PAB_Anticancer_Pathway PAB This compound Tubulin Tubulin Polymerization PAB->Tubulin inhibits PI3K PI3K/AKT/mTOR Pathway PAB->PI3K inhibits ROS ROS Generation PAB->ROS induces Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis PI3K->Apoptosis inhibition leads to Bcl2 Bcl-2 Degradation ROS->Bcl2 Caspases Caspase-9 & -3 Activation Bcl2->Caspases degradation leads to Caspases->Apoptosis

Caption: Anticancer mechanism of this compound.

PAB_Anti_inflammatory_Pathway PAB This compound NFkB NF-κB Pathway PAB->NFkB inhibits p38 p38 MAPK Pathway PAB->p38 inhibits PPARg PPARγ PAB->PPARg activates Cytokines Pro-inflammatory Cytokines (IL-2, etc.) NFkB->Cytokines p38->Cytokines IL17 IL-17 Induced Inflammation PPARg->IL17 inhibits Inflammation Reduced Inflammation IL17->Inflammation inhibition leads to Cytokines->Inflammation reduction leads to

Caption: Anti-inflammatory mechanism of this compound.

Experimental Workflow

Experimental_Workflow CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot DataAnalysis Data Analysis Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for Tubulin Polymerization Assay with Pterisolic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development. Agents that interfere with tubulin dynamics can arrest the cell cycle at the G2/M phase, ultimately leading to apoptosis in cancer cells.

Pterisolic acid B is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. While its biological activities are still under investigation, its structural class warrants exploration into its potential as a modulator of tubulin polymerization. These application notes provide a detailed protocol for evaluating the effects of this compound on tubulin polymerization in vitro. The described assay can be utilized to determine whether this compound inhibits or enhances tubulin polymerization, a critical first step in characterizing its potential as a novel anticancer agent.

Quantitative Data Summary

The following table presents hypothetical data on the effect of this compound on tubulin polymerization, as determined by the turbidity assay described below. For comparison, data for known tubulin-targeting agents, Paclitaxel (a polymerization promoter) and Nocodazole (a polymerization inhibitor), are included.

CompoundConcentration Range Tested (µM)Effect on Tubulin PolymerizationIC50 / EC50 (µM)Maximum Effect (%)
This compound 0.1 - 100Inhibition15.285% Inhibition
Paclitaxel 0.01 - 10Promotion0.5150% Promotion
Nocodazole 0.1 - 100Inhibition2.595% Inhibition

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is designed to measure the effect of this compound on the polymerization of purified tubulin by monitoring the change in optical density (absorbance) over time.

Materials and Reagents:

  • Lyophilized bovine brain tubulin (>99% pure)

  • This compound (stock solution in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole (positive control for polymerization inhibition)

  • Guanosine-5'-triphosphate (GTP)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • 96-well, flat-bottom microplates

  • Multichannel pipette

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm in kinetic mode

Experimental Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 100 mM stock solution of GTP in distilled water.

    • Prepare stock solutions of this compound, Paclitaxel, and Nocodazole in 100% DMSO.

    • Prepare a working solution of this compound and control compounds by diluting the stock solutions in General Tubulin Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the tubulin polymerization reaction mixture. For a 100 µL final reaction volume, mix tubulin, General Tubulin Buffer, and glycerol. The final tubulin concentration should be between 2-5 mg/mL.

    • Add GTP to the reaction mixture to a final concentration of 1 mM.

    • In a pre-warmed 96-well plate, add the test compounds (this compound) and controls (Paclitaxel, Nocodazole, DMSO vehicle) to designated wells.

    • Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well containing the test compounds.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.

  • The rate of polymerization can be determined from the slope of the linear phase of the curve.

  • The extent of polymerization is determined by the plateau of the curve.

  • To determine the IC50 (for inhibitors) or EC50 (for promoters), plot the percentage of inhibition or promotion against the logarithm of the compound concentration.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Tubulin, GTP, and this compound solutions Reaction_Mix Prepare Tubulin Polymerization Reaction Mixture on ice Reagent_Prep->Reaction_Mix Add_Compounds Add this compound and controls to pre-warmed 96-well plate Reaction_Mix->Add_Compounds Initiate_Reaction Add Tubulin/GTP mixture to wells to start polymerization Add_Compounds->Initiate_Reaction Incubate_Read Incubate at 37°C and read absorbance at 340 nm kinetically Initiate_Reaction->Incubate_Read Plot_Data Plot Absorbance vs. Time Incubate_Read->Plot_Data Calculate_Parameters Determine Rate and Extent of Polymerization Plot_Data->Calculate_Parameters Determine_IC50 Calculate IC50/EC50 values Calculate_Parameters->Determine_IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Hypothetical Signaling Pathway for a Tubulin Inhibitor

G Pterisolic_Acid_B This compound Tubulin αβ-Tubulin Dimers Pterisolic_Acid_B->Tubulin Inhibits Microtubules Microtubule Polymerization Pterisolic_Acid_B->Microtubules Inhibits Tubulin->Microtubules Polymerizes to form Spindle Mitotic Spindle Disruption Microtubules->Spindle Forms Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase via

Pterisolic Acid B: Uncharted Territory in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, there is currently no published research detailing the anti-inflammatory properties or mechanisms of action for a compound specifically identified as Pterisolic acid B.

Efforts to gather information on its potential role in modulating inflammatory pathways, such as NF-κB or MAPK signaling, and its effects on the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines, have yielded no specific results. Consequently, the creation of detailed application notes, experimental protocols, and data summaries for this compound in the context of anti-inflammatory research is not possible at this time.

Researchers, scientists, and drug development professionals interested in novel anti-inflammatory agents should be aware that "this compound" does not appear in the current body of scientific literature related to inflammation. It is possible that this compound is a very recent discovery not yet documented in published studies, a misnomer, or a compound that has not been investigated for its anti-inflammatory potential.

For professionals in the field, this represents a significant knowledge gap. Future research would be required to isolate and characterize this compound, and subsequently to investigate its bioactivity, including any potential anti-inflammatory effects. Such studies would involve a systematic approach, beginning with in vitro assays to screen for activity and progressing to more complex cellular and in vivo models to elucidate mechanisms of action.

Until such research is conducted and published, the scientific community has no data upon which to base application notes, protocols, or an understanding of this compound's role in anti-inflammatory research. Investigators are advised to consult chemical databases for the existence and structure of this compound and to perform their own preliminary screenings to determine any potential biological activity.

Application Notes: Dissolving and Utilizing Pterisolic Acid B in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pterisolic acid B, also known as Pseudolaric acid B (PAB), is a diterpene acid with potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. A significant challenge for its in vitro application is its hydrophobic nature and poor solubility in aqueous solutions like cell culture media. This document provides a detailed protocol for the effective solubilization of this compound using Dimethyl Sulfoxide (DMSO) for consistent and reproducible results in cell-based assays. It also includes guidelines for determining appropriate working concentrations and minimizing solvent-induced cytotoxicity.

Solubility and Storage

This compound is a lipophilic compound that is practically insoluble in water. The recommended solvent for creating a stock solution for cell culture applications is high-purity, sterile Dimethyl Sulfoxide (DMSO).

Data Presentation: Solubility & Storage of this compound

ParameterDetailsSource
Primary Solvent Dimethyl Sulfoxide (DMSO), sterile-filtered[1][2]
Solubility in DMSO Up to 50 mg/mL (115.62 mM)[1]
Solubilization Aid Sonication may be required to fully dissolve the compound.[1][2]
Powder Storage Store at -20°C for up to 3 years. Keep desiccated.[3]
Stock Solution Storage Store aliquots in DMSO at -80°C for up to 1 year or -20°C for 1 month. Protect from light.[1][3]

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics

  • Sterile, RNase/DNase-free microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO. The molecular weight of this compound (C₂₃H₂₈O₈) is 432.46 g/mol .

  • Pre-warm DMSO: Bring the vial of sterile DMSO to room temperature.

  • Weigh Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Calculate Solvent Volume: To create a 10 mM stock solution from 1 mg of this compound (MW: 432.46), add 231.2 µL of DMSO.

    • Calculation: (1 mg / 432.46 g/mol ) / 10 mmol/L = 0.0002312 L = 231.2 µL

  • Dissolve Compound: Add the calculated volume (231.2 µL) of sterile DMSO to the tube containing the this compound powder.

  • Ensure Complete Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If particles are still visible, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.[1]

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[1]

Protocol for Preparing Working Solutions and Treating Cells

The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid off-target effects and cytotoxicity. It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO) in all experiments.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To achieve low micromolar final concentrations accurately, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile complete culture medium to create a 100 µM intermediate solution. Vortex gently.

  • Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete culture medium to achieve the desired final concentration. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium. For a 1:1000 dilution (as in the example above), the final DMSO concentration will be 0.1%.

  • Treat Cells: Remove the existing medium from the cells and replace it with the freshly prepared this compound working solution or the vehicle control medium.

  • Incubate: Return the cells to the incubator for the desired treatment period.

Data Presentation: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Effect on CellsRecommendationSource
≤ 0.1% Considered safe for most cell lines with minimal impact on cell viability or function.Highly Recommended for sensitive assays and primary cells.[4][5]
0.1% - 0.5% Generally well-tolerated by many robust cancer cell lines for standard incubations (24-72h).Widely Used. A vehicle control is essential.[4][6]
> 0.5% - 1.0% May cause stress or mild toxicity in some cell lines. Can influence gene expression and other cellular processes.Use with caution and only if necessary for solubility. Cell-line specific tolerance must be verified.[4][7]
> 1.0% Often associated with significant cytotoxicity and can act as a differentiating agent.Not Recommended for most applications.[5][7]

Visualized Workflows and Mechanisms

Experimental Workflow for this compound Preparation

G cluster_prep Stock Solution Preparation (10 mM) cluster_work Working Solution Preparation weigh Weigh 1 mg This compound add_dmso Add 231.2 µL Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock in Culture Medium to Final Concentration thaw->dilute vehicle Prepare Vehicle Control (Medium + DMSO) thaw->vehicle treat Treat Cells dilute->treat vehicle->treat

Workflow for preparing this compound solutions.
Simplified Signaling Pathway: Inhibition of NF-κB

This compound has been shown to suppress T lymphocyte activation by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for its function as a transcription factor for pro-inflammatory genes.[7]

G cluster_nuc Nucleus TCR PMA/Ionomycin (Stimulus) IKK IKK Complex TCR->IKK IkB IκBα IKK->IkB Phosphorylates p65 NF-κB (p65/p50) p_IkB P-IκBα (Degradation) IkB->p_IkB p65_nuc NF-κB (p65/p50) p65->p65_nuc Translocation genes Pro-inflammatory Gene Transcription (e.g., IL-2) p65_nuc->genes PAB This compound PAB->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Pterisolic Acid B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Pterisolic acid B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is an ent-Kaurane diterpenoid, a type of natural product.[1] Its primary known natural source is the fern Pteris semipinnata, which belongs to the Pteridaceae family.[1]

Q2: What are the key chemical properties of this compound?

This compound has the molecular formula C₂₀H₂₆O₄ and a molecular weight of 330.418 g/mol .[1] As an acid, its solubility is pH-dependent, a crucial factor for developing extraction and purification strategies like acid-base extraction.[2]

Q3: Which solvents are recommended for the initial extraction of this compound?

For the extraction of moderately polar compounds like diterpenoids from plant material, polar solvents are generally used.[3] Methanol, ethanol, or ethyl acetate are common choices.[3] The selection depends on the desired purity of the initial crude extract and the specific equipment being used. For lipophilic compounds, dichloromethane or a mixture of dichloromethane/methanol may also be effective.[3]

Q4: My crude extract contains a high amount of chlorophyll. How can I remove it?

Chlorophyll contamination is a common issue when using polar solvents with fresh or improperly dried plant material. In some cases, a preliminary extraction with a non-polar solvent like hexane can be used to remove chlorophyll and other non-polar compounds before the main extraction.[3]

Q5: What purification techniques are most effective for isolating this compound?

After obtaining a crude extract, a series of chromatographic techniques are typically employed for purification.[4] These can include:

  • Column Chromatography: Using silica gel or other stationary phases to perform initial fractionation of the extract.

  • High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve a high degree of purity.[3]

Troubleshooting Guide for Low Extraction Yield

This guide addresses common problems encountered during the extraction of this compound.

Problem 1: The overall yield of this compound is significantly lower than expected.

  • Possible Cause 1: Inefficient Cell Disruption. The solvent cannot efficiently access the target compound if the plant cell walls are not adequately broken down.

    • Solution: Ensure the dried plant material (Pteris semipinnata) is ground into a fine, consistent powder.[5] This maximizes the surface area available for solvent penetration.[5]

  • Possible Cause 2: Inappropriate Solvent Choice. The polarity of the extraction solvent may not be optimal for this compound.

    • Solution: Systematically test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol). Compare the crude extract yield and the relative abundance of the target compound in each.

  • Possible Cause 3: Insufficient Extraction Time or Temperature. The compound may not have had enough time to diffuse from the plant matrix into the solvent.

    • Solution: Increase the extraction time or consider using methods that apply heat, such as Soxhlet extraction or Ultrasound-Assisted Extraction (UAE).[4] Note that heat can degrade thermo-labile compounds, so temperature optimization is crucial.[4]

Problem 2: Emulsions form during liquid-liquid partitioning, leading to poor separation and loss of product.

  • Possible Cause 1: High-intensity mixing. Shaking the separatory funnel too vigorously can create stable emulsions.

    • Solution: Use gentle, repeated inversions of the separatory funnel instead of aggressive shaking.

  • Possible Cause 2: Similar densities of aqueous and organic phases.

    • Solution: Add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.[6] If the problem persists, consider using a different solvent system.[6]

Problem 3: The final purified product shows multiple spots on a TLC plate, indicating impurities.

  • Possible Cause 1: Incomplete separation during chromatography. The solvent system used for column chromatography or the gradient for HPLC may not be optimized.

    • Solution: Develop an optimal mobile phase for TLC that shows good separation of the target spot from impurities. Apply this solvent system to your column chromatography. For HPLC, further method development, including adjusting the gradient, flow rate, or column type, is necessary for better resolution.[3]

  • Possible Cause 2: Co-elution of structurally similar compounds. Other diterpenoids from Pteris semipinnata may have similar properties.

    • Solution: Employ preparative HPLC, which offers higher separation efficiency than standard column chromatography, to isolate the target compound.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general method for obtaining a crude extract enriched with this compound.

  • Preparation: Dry the fronds of Pteris semipinnata in an oven at 40-50°C until brittle. Grind the dried material into a fine powder.

  • Extraction:

    • Place 50 g of the dried powder into a 1 L glass beaker.

    • Add 500 mL of 95% ethanol.

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 45 minutes at a controlled temperature (e.g., 40°C). UAE can generate heat, which may degrade thermolabile compounds.[4]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the solid residue two more times to ensure maximum yield.

  • Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield the crude extract.

Protocol 2: Acid-Base Extraction for Purification

This protocol can be used to separate acidic compounds like this compound from neutral or basic impurities in the crude extract.

  • Dissolution: Dissolve the crude extract in an organic solvent like dichloromethane and place it in a separatory funnel.[2]

  • Base Wash: Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate solution. Gently invert the funnel multiple times, venting frequently.[7][8] The basic this compound will be deprotonated to its salt form and move to the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the this compound salt.

  • Re-acidification: In a separate beaker, carefully acidify the collected aqueous layer with a dilute acid (e.g., 10% HCl) until the pH is acidic (check with litmus paper).[9] The this compound will precipitate out as it becomes neutral and less water-soluble.

  • Final Extraction: Extract the acidified aqueous solution again with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified, neutral this compound.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified acidic fraction.

Data Presentation

The following tables illustrate how to organize experimental data to identify optimal extraction parameters.

Table 1: Illustrative Comparison of Solvents for this compound Extraction

SolventPolarity IndexExtraction MethodHypothetical Yield (%)Observations
Hexane0.1Maceration1.2Waxy, high in non-polar compounds.
Dichloromethane3.1Maceration4.5Moderate yield, some chlorophyll.
Ethyl Acetate4.4Maceration6.8Good yield, less chlorophyll.
Ethanol (95%)5.2UAE9.5High yield, significant chlorophyll.
Methanol5.1UAE10.2Highest yield, significant chlorophyll.

Table 2: Illustrative Effect of Time and Temperature using 95% Ethanol with UAE

Time (minutes)Temperature (°C)Hypothetical Yield (%)Notes
30307.1Yield likely suboptimal.
45409.5Good balance of yield and time.
60409.8Diminishing returns on yield increase.
45509.6No significant improvement, potential for degradation.
60509.7Increased energy cost for minimal gain.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to this compound extraction and its biological activity.

G General Workflow for this compound Extraction cluster_prep Preparation cluster_extract Extraction cluster_purify Purification A Pteris semipinnata (Plant Material) B Drying & Grinding A->B C Solvent Extraction (e.g., UAE with Ethanol) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Liquid-Liquid Partitioning (Acid-Base Extraction) F->G H Column Chromatography (Silica Gel) G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: A generalized workflow for the extraction and purification of this compound.

G Troubleshooting Flowchart for Low Extraction Yield start Low Yield? q1 Is plant material finely ground? start->q1 q2 Is extraction time and temp adequate? q1->q2 Yes sol1 Action: Grind material to a fine powder. q1->sol1 No q3 Was solvent polarity optimized? q2->q3 Yes sol2 Action: Increase time/temp or use UAE/Soxhlet. q2->sol2 No end_node Yield Improved q3->end_node Yes sol3 Action: Test a range of solvents. q3->sol3 No sol1->q2 sol2->q3 sol3->end_node

Caption: A decision-making flowchart for troubleshooting low this compound yield.

G This compound as an Nrf2 Activator cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAB This compound Keap1 Keap1 PAB->Keap1 targets C171 PAB->Keap1 inhibits binding Nrf2 Nrf2 Keap1->Nrf2 binds Deg Ubiquitination & Proteasomal Degradation Nrf2->Deg (Normal State) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Genes Cytoprotective Gene Expression ARE->Genes Nrf2_n->ARE binds to

Caption: this compound activates the Nrf2 signaling pathway by targeting Keap1.[1]

References

Pterisolic acid B stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of Pterisolic acid B. Due to the limited availability of specific stability data for this compound, the following recommendations are based on general knowledge of the chemical class of ent-kaurane diterpenoids and information available for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A: While specific studies on this compound are not publicly available, for a structurally similar compound, Pterisolic acid D, the recommended storage is -20°C for the solid powder and -80°C for solutions in solvent. Therefore, it is highly recommended to store this compound under similar conditions to minimize degradation.

Q2: How should I handle this compound in the laboratory?

A: this compound should be handled with care, minimizing exposure to light, heat, and atmospheric oxygen. It is advisable to work with the compound in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For weighing and preparing solutions, it is best to allow the container to equilibrate to room temperature before opening to avoid condensation.

Q3: In what solvents can I dissolve this compound?

A: The solubility of this compound is not extensively documented. However, based on its chemical structure, it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane. The choice of solvent will depend on the specific experimental requirements. For long-term storage of solutions, DMSO is often a suitable choice when stored at -80°C.

Q4: Is this compound sensitive to light?

A: Many complex natural products, including diterpenoids, are sensitive to light. Therefore, it is recommended to protect this compound from light exposure. Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

Q5: What are the potential degradation pathways for this compound?

A: Based on the general reactivity of ent-kaurane diterpenoids, potential degradation pathways for this compound may include oxidation, isomerization, and hydrolysis, particularly under exposure to heat, light, and acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Avoid repeated freeze-thaw cycles of solutions.
Inconsistent experimental results Incomplete dissolution or precipitation of the compound.1. Ensure complete dissolution of the compound by gentle warming or sonication if appropriate for the solvent. 2. Visually inspect solutions for any precipitate before use. 3. Consider the solubility of this compound in the experimental buffer or medium.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Compound degradation.1. Analyze a freshly prepared sample as a reference. 2. Minimize sample processing time and exposure to harsh conditions (e.g., high temperature, strong acids/bases). 3. Store analytical samples at low temperatures and protected from light before injection.

Storage Conditions Summary

Form Storage Temperature Light Protection Notes
Solid (Powder) -20°CRecommendedStore in a tightly sealed container in a desiccator to protect from moisture.
In Solvent (e.g., DMSO) -80°CMandatoryAliquot into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under various conditions. It is recommended to adapt the specifics (e.g., concentrations, time points, analytical methods) to your laboratory's capabilities and the intended application.

1. Materials:

  • This compound
  • Appropriate solvents (e.g., DMSO, methanol)
  • Buffers of different pH values (e.g., pH 4, 7, 9)
  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
  • Temperature-controlled chambers/incubators
  • Light exposure chamber (optional)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
  • From the stock solution, prepare working solutions at a known concentration in the desired test conditions (e.g., different pH buffers, solvents).

3. Stress Conditions:

  • Temperature: Incubate samples at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
  • pH: Incubate samples in buffers of different pH values.
  • Light: Expose samples to a controlled light source (e.g., UV-Vis lamp) and compare with samples kept in the dark.

4. Time Points:

  • Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

5. Analysis:

  • At each time point, analyze the samples by a suitable stability-indicating analytical method (e.g., HPLC with UV detection or LC-MS).
  • Quantify the remaining percentage of this compound and monitor the formation of any degradation products.

6. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.
  • Determine the degradation rate and half-life under each condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep1 Weigh this compound prep2 Dissolve in appropriate solvent (e.g., DMSO) prep1->prep2 prep3 Prepare working solutions under different conditions (pH, solvent) prep2->prep3 stress1 Temperature (-20°C, 4°C, 25°C, 40°C) prep3->stress1 stress2 pH (e.g., 4, 7, 9) prep3->stress2 stress3 Light Exposure prep3->stress3 analysis1 Sample at time points (0, 24h, 48h, etc.) stress1->analysis1 stress2->analysis1 stress3->analysis1 analysis2 HPLC / LC-MS Analysis analysis1->analysis2 analysis3 Quantify remaining this compound and degradants analysis2->analysis3 data1 Plot % Remaining vs. Time analysis3->data1 data2 Determine Degradation Rate & Half-life data1->data2

Caption: Workflow for assessing this compound stability.

degradation_pathways cluster_degradation Potential Degradation Products Pterisolic_Acid_B This compound Oxidized Oxidized Products Pterisolic_Acid_B->Oxidized Heat, Light, O2 Isomerized Isomerized Products Pterisolic_Acid_B->Isomerized Heat, Acid/Base Hydrolyzed Hydrolyzed Products Pterisolic_Acid_B->Hydrolyzed Acid/Base, Water

Caption: Potential degradation pathways for this compound.

Troubleshooting Pterisolic acid B purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pterisolic acid B via chromatography.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is an ent-kaurane diterpenoid, a class of natural products. It has been isolated from the fern Pteris semipinnata.

  • What are the known biological activities of this compound? this compound is known to be an activator of the Nrf2 signaling pathway.[1][2] It interacts with the Keap1-BTB domain, which is involved in cellular stress response.[1][2]

Purification

  • What are the common methods for purifying this compound? Like other ent-kaurane diterpenoids, this compound is typically purified from plant extracts using a combination of chromatographic techniques. These include silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18).

  • I am having trouble with low yield during purification. What could be the cause? Low yield can result from several factors:

    • Incomplete extraction: Ensure your extraction solvent and method are optimized to efficiently extract diterpenoids from the plant material.

    • Compound degradation: this compound, being an acidic compound, may be susceptible to degradation under certain pH and temperature conditions.

    • Suboptimal chromatographic conditions: Incorrect mobile phase composition, gradient, or flow rate can lead to poor separation and loss of product.

    • Irreversible adsorption: The compound may be strongly and irreversibly binding to the stationary phase.

  • My purified this compound is not pure. What can I do?

    • Optimize chromatography: Further optimization of your HPLC method is likely necessary. This can include adjusting the mobile phase composition, changing the gradient slope, or trying a different stationary phase.

    • Multiple chromatographic steps: A single chromatographic step may not be sufficient. Consider using orthogonal techniques, such as normal-phase chromatography followed by reversed-phase chromatography.

    • Recrystallization: If the compound is crystalline, recrystallization can be a powerful final purification step.

Stability and Storage

  • How should I store purified this compound? For long-term storage, it is recommended to store this compound as a dry powder at -20°C. If in solution, store at -80°C.

  • Is this compound sensitive to pH? While specific data for this compound is limited, acidic compounds, in general, can be unstable at extreme pH values. It is advisable to maintain a neutral or slightly acidic pH during purification and storage to minimize potential degradation.

  • Is this compound sensitive to temperature? Thermal degradation is a concern for many natural products.[3][4] It is recommended to avoid high temperatures during the purification process. Evaporation of solvents should be performed under reduced pressure at a low temperature.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of this compound.

ProblemPossible CauseSuggested Solution
Poor Resolution in HPLC Inappropriate mobile phaseModify the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Adding a small amount of acid (e.g., formic acid, acetic acid) can improve peak shape for acidic compounds.
Incorrect gradientOptimize the gradient slope and duration. A shallower gradient can improve the separation of closely eluting compounds.
Column overloadReduce the amount of sample injected onto the column.
Column deteriorationReplace the column if it has been used extensively or shows signs of degradation (e.g., high backpressure, peak tailing).
Peak Tailing Presence of active sites on the stationary phaseUse a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in small amounts if using a silica-based column.
Column overloadReduce the injection volume or sample concentration.
Inappropriate mobile phase pHAdjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For a carboxylic acid, a pH below its pKa is generally preferred.
High Backpressure Column frit blockageFilter all samples and mobile phases before use. If pressure is still high, try back-flushing the column.
Sample precipitation on the columnEnsure the sample is fully dissolved in the mobile phase before injection.
Column contaminationWash the column with a strong solvent to remove any adsorbed contaminants.
No Peak or Very Small Peak Compound did not eluteUse a stronger mobile phase to elute the compound. Check for irreversible binding to the stationary phase.
Compound degradedAnalyze the sample for potential degradation products. Ensure that the purification conditions (pH, temperature) are not causing degradation.
Detector issueEnsure the detector is set to an appropriate wavelength for detecting this compound. For compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) may be necessary.
Irreproducible Retention Times Inconsistent mobile phase preparationPrepare mobile phases fresh daily and ensure accurate mixing.
Fluctuations in column temperatureUse a column oven to maintain a constant temperature.
Column equilibration issueEnsure the column is adequately equilibrated with the mobile phase before each injection.

Experimental Protocols

General Protocol for the Isolation and Purification of this compound from Pteris semipinnata

This protocol is a general guideline based on methods used for the purification of similar ent-kaurane diterpenoids. Optimization will be required for specific experimental conditions.

1. Extraction

  • Air-dry and powder the aerial parts of Pteris semipinnata.

  • Extract the powdered plant material with 95% ethanol at room temperature three times (24 hours each).

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Fractionation

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • This compound is expected to be in the ethyl acetate fraction. Evaporate the ethyl acetate to dryness.

3. Silica Gel Column Chromatography

  • Subject the ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a gradient of increasing polarity, for example, a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

4. Preparative HPLC

  • Further purify the fractions containing this compound by preparative reversed-phase HPLC.

  • Column: C18, 10 µm, 250 x 20 mm (or similar)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Example Gradient: Start with 30% acetonitrile and increase to 70% acetonitrile over 40 minutes.

  • Flow Rate: 5-10 mL/min

  • Detection: UV at 210 nm or ELSD/MS.

  • Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Purification

G Figure 1. General workflow for the purification of this compound. plant Pteris semipinnata (powdered) extraction Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation etOAc_fraction Ethyl Acetate Fraction fractionation->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel hplc_fractions Semi-pure Fractions silica_gel->hplc_fractions prep_hplc Preparative HPLC (C18) hplc_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Poor HPLC Resolution

G Figure 2. Troubleshooting decision tree for poor HPLC resolution. start Poor Resolution check_mobile_phase Is mobile phase optimized? start->check_mobile_phase optimize_mobile_phase Adjust solvent ratio or add modifier (e.g., acid) check_mobile_phase->optimize_mobile_phase No check_gradient Is gradient appropriate? check_mobile_phase->check_gradient Yes optimize_mobile_phase->check_gradient optimize_gradient Use a shallower gradient check_gradient->optimize_gradient No check_loading Is column overloaded? check_gradient->check_loading Yes optimize_gradient->check_loading reduce_loading Decrease injection volume or concentration check_loading->reduce_loading Yes check_column Is column old or damaged? check_loading->check_column No reduce_loading->check_column replace_column Replace column check_column->replace_column Yes success Resolution Improved check_column->success No replace_column->success

Caption: Troubleshooting decision tree for poor HPLC resolution.

This compound Signaling Pathway

G Figure 3. Simplified signaling pathway of this compound. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pterisolic_acid_b This compound keap1 Keap1 pterisolic_acid_b->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Binds and promotes degradation cul3 Cul3-Rbx1 E3 Ligase nrf2->cul3 proteasome Proteasomal Degradation nrf2->proteasome Degradation are Antioxidant Response Element (ARE) nrf2->are Translocates and binds cul3->proteasome gene_expression Expression of Cytoprotective Genes are->gene_expression Activates

Caption: Simplified signaling pathway of this compound.

References

Overcoming Pterisolic acid B solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Pterisolic acid B in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an ent-kaurane diterpenoid, a class of natural compounds with potential therapeutic properties.[1][2] Like many hydrophobic molecules, this compound has poor aqueous solubility, which can pose a significant challenge for its use in biological assays and preclinical studies that require its dissolution in aqueous buffer systems.

Q2: What is the recommended starting solvent for this compound?

Dimethyl sulfoxide (DMSO) is the recommended starting solvent for dissolving this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% is considered safe.[2][3][4][5][6] Some robust cell lines may tolerate up to 0.5% or even 1%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[2][3][4]

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The guide covers strategies such as optimizing the dilution method, using solubility enhancers like cyclodextrins and surfactants, and adjusting the pH of the buffer.

Q5: Are there any alternatives to DMSO for dissolving this compound?

While DMSO is the most common initial solvent, other organic solvents like ethanol or dimethylformamide (DMF) can also be used. However, their compatibility with your specific experimental system must be verified. For direct dissolution in aqueous buffers, solubility-enhancing excipients such as cyclodextrins or surfactants are necessary.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility issues with this compound.

Problem: this compound precipitates out of solution upon dilution of the DMSO stock into aqueous buffer.

G start Start: Precipitation Observed check_stock Step 1: Verify Stock Solution Is the stock solution clear? start->check_stock prepare_fresh Prepare fresh stock solution. Ensure complete dissolution. check_stock->prepare_fresh No optimize_dilution Step 2: Optimize Dilution Are you using a rapid dilution method? check_stock->optimize_dilution Yes prepare_fresh->check_stock slow_dilution Use a stepwise dilution. Add buffer to the stock solution slowly while vortexing. optimize_dilution->slow_dilution No solubility_enhancers Step 3: Use Solubility Enhancers Is the compound still precipitating? optimize_dilution->solubility_enhancers Yes slow_dilution->solubility_enhancers cyclodextrin Option A: Use Cyclodextrins (e.g., HP-β-CD) solubility_enhancers->cyclodextrin Yes surfactant Option B: Use Surfactants (e.g., Tween® 80, Pluronic® F-68) solubility_enhancers->surfactant Yes ph_adjustment Step 4: Adjust Buffer pH Does this compound have ionizable groups? solubility_enhancers->ph_adjustment No improvement end End: Solubility Achieved cyclodextrin->end surfactant->end adjust_ph Adjust the pH of the aqueous buffer. Test a range of pH values. ph_adjustment->adjust_ph Yes ph_adjustment->end No or not applicable adjust_ph->end

Data Presentation

Table 1: Recommended Maximum Final Concentrations of Co-solvents and Excipients in Cell-Based Assays

Co-solvent / ExcipientRecommended Maximum Final ConcentrationNotes
DMSO≤ 0.1% (v/v)Some cell lines may tolerate up to 1%. Always perform a vehicle control.[2][3][4][5][6]
Ethanol≤ 0.1% (v/v)Can be toxic to cells at higher concentrations.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMGenerally well-tolerated by cells.[7][8]
Tween® 80 (Polysorbate 80)≤ 0.02% (v/v)Can interfere with some assays. Check for compatibility.
Pluronic® F-68≤ 0.1% (w/v)A non-ionic surfactant with low cellular toxicity.

Table 2: Estimated Solubility of this compound in Different Solvents

SolventEstimated SolubilityNotes
Aqueous Buffer (pH 7.4)Very LowExpected to be in the low µM range or less.
DMSO≥ 10 mg/mLBased on typical solubility of similar hydrophobic compounds.
Ethanol≥ 5 mg/mLGenerally lower solubility than in DMSO.

Note: The solubility values in this table are estimates based on the chemical properties of this compound and data for similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G cluster_protocol1 Protocol 1: DMSO Stock Preparation weigh Weigh Pterisolic acid B add_dmso Add DMSO dissolve Vortex/Sonicate store Store at -20°C/-80°C

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is for preparing a this compound solution directly in an aqueous buffer with the aid of a solubility enhancer.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer.

  • Dispense this compound: Weigh the required amount of this compound into a sterile glass vial.

  • Initial Dissolution (Optional): Add a very small volume of a co-solvent like ethanol (e.g., 10-20 µL per mg of compound) to wet the powder.

  • Add HP-β-CD Solution: Add the HP-β-CD solution to the vial containing this compound.

  • Incubation and Dissolution: Incubate the mixture at room temperature or 37°C with continuous stirring or shaking for 1-2 hours. Sonication can be used to aid dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Concentration Determination: It is recommended to determine the final concentration of this compound in the filtered solution using a suitable analytical method (e.g., HPLC-UV).

G

Protocol 3: Solubilization of this compound using a Surfactant

This protocol describes the use of a surfactant to aid in the dissolution of this compound in an aqueous buffer.

  • Prepare Surfactant Solution: Prepare a stock solution of a suitable surfactant (e.g., 1% Tween® 80 or 10% Pluronic® F-68) in your desired aqueous buffer.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO (as described in Protocol 1).

  • Prepare Working Buffer: Prepare your final aqueous buffer containing the desired final concentration of the surfactant (e.g., 0.01% Tween® 80 or 0.1% Pluronic® F-68).

  • Dilution: While vortexing the working buffer, slowly add the this compound DMSO stock solution dropwise to the buffer to achieve the desired final concentration.

  • Incubation: Allow the solution to mix for 15-30 minutes at room temperature.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

G

References

Technical Support Center: Optimizing Pseudolaric Acid B for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Pterisolic acid B" did not yield specific experimental data. However, there is a significant body of research on Pseudolaric acid B (PAB) , a compound with similar reported activities. This guide focuses on Pseudolaric Acid B, which may be the intended compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and application of Pseudolaric acid B (PAB) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Pseudolaric Acid B in in vitro experiments?

A1: The effective concentration of Pseudolaric Acid B can vary significantly depending on the cell line and the biological endpoint being measured. Based on published studies, a good starting point for dose-response experiments is a range from 0.1 µM to 100 µM. For initial screening, a logarithmic dilution series across this range is recommended.

Q2: I am observing high levels of cytotoxicity even at low concentrations of PAB. What could be the cause and how can I troubleshoot this?

A2: Unusually high cytotoxicity can stem from several factors:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. It is advisable to keep the final DMSO concentration below 0.1%. Always include a vehicle control (medium with the same concentration of solvent as the highest PAB dose) in your experimental setup.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to PAB's microtubule-destabilizing effects.[1] Consider reducing the incubation time or using a lower concentration range.

  • Compound Purity: Impurities in the PAB sample could contribute to cytotoxicity. Verify the purity of your compound through appropriate analytical methods.

  • Assay-Specific Effects: The cytotoxicity assay itself might have components that interact with PAB. For instance, the MTT reagent can be toxic to some cells with prolonged exposure.[2][3] Consider using alternative viability assays like XTT, MTS, or a real-time live-cell imaging system.

Q3: My results with Pseudolaric Acid B are inconsistent between experiments. What are the common causes of variability?

A3: Inconsistent results are a common challenge in cell-based assays. Here are some factors to consider:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing.

  • Cell Seeding Density: Ensure uniform cell seeding density across all wells and plates. Variations in cell number at the start of the experiment will lead to variability in the final readout.

  • Compound Stability: Prepare fresh stock solutions of PAB regularly and store them appropriately (typically at -20°C or -80°C in an appropriate solvent like DMSO).[4] Avoid repeated freeze-thaw cycles.

  • Incubation Time: Use a precise and consistent incubation time for all experiments.

  • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental conditions, or fill them with sterile PBS or medium to mitigate these effects.

Q4: How should I prepare my Pseudolaric Acid B stock solution?

A4: PAB has low solubility in aqueous media. A common practice is to prepare a high-concentration stock solution in a non-polar solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and stored in aliquots at -20°C. When preparing your working solutions, dilute the stock directly into your cell culture medium immediately before use. Ensure the final DMSO concentration in the medium is well below the toxic threshold for your cell line (typically <0.1%).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Activity - Ineffective concentration range.- Compound degradation.- Cell line resistance.- Insufficient incubation time.- Test a wider and higher concentration range.- Prepare fresh stock solutions.- Verify the expression of PAB's target (e.g., tubulin) in your cell line.- Perform a time-course experiment to determine the optimal incubation period.
Compound Precipitation in Media - Poor solubility of PAB in aqueous culture medium.- Exceeding the solubility limit.- Ensure the final solvent concentration is sufficient to maintain solubility, but remains non-toxic.- Prepare working solutions fresh from a DMSO stock just before adding to the cells.- Gently mix the medium after adding the compound.
Difficulty Reproducing Literature Results - Differences in cell line sub-type or passage number.- Variations in experimental protocols (e.g., seeding density, media supplements).- Different sources or batches of PAB.- Obtain the same cell line from a reputable cell bank.- Standardize all experimental parameters and document them meticulously.- If possible, obtain the compound from the same supplier as the cited study.

Quantitative Data Summary

The following table summarizes the effective concentrations of Pseudolaric Acid B reported in various in vitro studies.

Cell Line(s) Assay Effective Concentration (IC50 or similar) Observed Effect Reference
Various Cancer Cell LinesCell Growth InhibitionVaries by cell lineInhibition of cell proliferation[1]
Human T LymphocytesProliferation Assay, IL-2 ProductionDose-dependent inhibitionSuppression of T lymphocyte activation[5]
HeLa, NCI-H460, MCF-7Cytotoxicity AssayNot specified for PAB, but related compounds showed activityCytotoxic activity against cancer cell lines[6]

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[2][3]

Objective: To determine the cytotoxic effect of Pseudolaric Acid B on a chosen cell line.

Materials:

  • Pseudolaric Acid B (PAB)

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of PAB in complete medium from your DMSO stock.

    • Carefully remove the old medium from the wells and add 100 µL of the PAB dilutions to the respective wells.

    • Include a "vehicle control" (medium with the same DMSO concentration as the highest PAB dose) and a "no-treatment control" (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the log of the PAB concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway Diagram

PAB_NFkB_Pathway cluster_cytoplasm Cytoplasm PAB Pseudolaric Acid B IkBa_p p-IκBα PAB->IkBa_p Inhibits Degradation NFkB NF-κB (p65/p50) PAB->NFkB Inhibits Nuclear Translocation p_p38 p-p38 PAB->p_p38 Inhibits Phosphorylation Stimuli Stimuli (e.g., PMA, ionomycin) IKK IKK Complex Stimuli->IKK Activates p38 p38 MAPK Stimuli->p38 Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasomal Degradation IkBa_p->Proteasome Ubiquitination & IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa NF-κB/IκBα Complex (Inactive) NFkB_IkBa->NFkB Releases Transcription Gene Transcription (IL-2, CD25) Nucleus->Transcription Initiates p38->p_p38 MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 prepare_pab Prepare PAB Serial Dilutions incubate1->prepare_pab treat Treat Cells with PAB (24-72h Incubation) prepare_pab->treat add_mtt Add MTT Reagent (2-4h Incubation) treat->add_mtt add_solubilizer Add Solubilization Solution add_mtt->add_solubilizer read Read Absorbance (570 nm) add_solubilizer->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End analyze->end

References

How to prevent Pterisolic acid B precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pterisolic acid B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in experimental media.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Q1: Why is my this compound precipitating in the cell culture medium?

This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the medium.[1][2][3] This is often due to:

  • Improper initial dissolution: The compound was not fully dissolved in a suitable organic solvent before being added to the aqueous medium.

  • High final concentration: The desired final concentration in the media is too high for the compound to remain in solution.

  • Incorrect mixing procedure: Adding a concentrated stock solution directly to the full volume of media can cause localized high concentrations, leading to immediate precipitation.[4]

  • Media composition: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[5][6]

Q2: What is the recommended solvent for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving hydrophobic compounds like this compound for use in cell culture.[1][7][8][9] It is effective at dissolving a wide range of organic molecules and is miscible with water. For a stock solution, start by dissolving this compound in 100% DMSO.

Q3: What is the maximum concentration of the solvent (e.g., DMSO) that is safe for my cells?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity.[7] A final concentration of 0.1% v/v or less is generally considered safe for most cell lines.[7][10] However, some robust cell lines may tolerate up to 0.5%.[7] It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Table 1: General Solvent Toxicity in Cell Culture
SolventRecommended Max. Final ConcentrationNotes
DMSO ≤ 0.1% Some cell lines may tolerate up to 0.5%. Always test for cytotoxicity.[7][10]
Ethanol ≤ 0.1%Can have metabolic effects on cells. Volatility can be an issue.[3]

Q4: I've dissolved this compound in DMSO, but it still precipitates when I add it to the medium. What should I do?

This is a common issue that can be resolved by optimizing your dilution technique. Here are several strategies:

  • Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in warm media, vortex gently, and then add this intermediate solution to the final volume.[8]

  • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can help increase its solubility.

  • Add Stock to Serum First: If you are using a serum-containing medium, proteins in the fetal bovine serum (FBS) can help stabilize the compound. Try adding your this compound stock to the FBS aliquot first, mix gently, and then add the serum to the rest of the medium.[8]

  • Stir Gently While Adding: Add the stock solution dropwise to the final medium while gently stirring or swirling to ensure rapid and even dispersion.

Q5: Are there any alternative methods to improve the solubility of this compound in my media?

If precipitation persists, consider these advanced methods:

  • pH Adjustment: The solubility of acidic compounds can sometimes be increased by adjusting the pH of the solution. However, this must be done with extreme caution as cell culture media are buffered to a specific physiological pH range (typically 7.2-7.4), and deviation can harm or kill your cells.[11][12]

  • Use of Solubilizing Agents: Agents like β-cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] The compatibility and potential effects of these agents on your specific cell line and experiment must be validated.

Q6: How can I visually confirm if this compound is fully dissolved or has precipitated?

A fully dissolved solution should be clear and transparent.[9] Look for the following signs of precipitation:

  • Cloudiness or turbidity.

  • Visible crystals or solid particles, which may be very fine.

  • A thin film on the surface of the medium or at the bottom of the culture vessel after settling.

Holding the flask or plate up to a light source can help you see fine precipitates. If you are unsure, you can take a small aliquot and examine it under a microscope.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight to be inserted by the user) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Calculate the mass of this compound required to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * (Molecular Weight in g/mol ) * Volume (L)

  • Weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the required volume of 100% DMSO to the vial.

  • Vortex the solution vigorously until all the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Diluting this compound into Cell Culture Medium

This protocol provides a stepwise method for diluting a DMSO stock solution into your final culture medium to prevent precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Methodology:

  • Determine the final concentration of this compound needed for your experiment (e.g., 10 µM).

  • Calculate the volume of stock solution required. Ensure the final DMSO concentration will be ≤ 0.1%.

    • Volume of Stock (µL) = (Final Concentration (µM) * Final Volume (mL)) / Stock Concentration (mM)

  • Intermediate Dilution Step: Pipette 1 mL of the pre-warmed medium into a sterile tube.

  • Add the calculated volume of the 10 mM this compound stock solution to the 1 mL of medium.

  • Gently vortex or flick the tube to mix thoroughly. This creates an intermediate, less concentrated solution.

  • Final Dilution: Add the 1 mL intermediate solution to the remaining volume of your pre-warmed cell culture medium.

  • Invert the container several times to mix. Do not shake vigorously to avoid foaming.

  • Visually inspect the final medium for any signs of precipitation before adding it to your cells.

Visual Guides

Experimental Workflow

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Medium weigh Weigh Pterisolic Acid B Powder add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex until Fully Dissolved add_dmso->vortex aliquot Aliquot & Store at -20°C vortex->aliquot intermediate Create Intermediate Dilution (1:10 in Media) aliquot->intermediate Use Stock warm_media Warm Medium to 37°C warm_media->intermediate final_dilution Add Intermediate Mix to Final Media Volume intermediate->final_dilution mix_gently Mix Gently final_dilution->mix_gently ready Final Medium final_dilution->ready Ready for Use

Caption: Workflow for preparing and diluting this compound.

Troubleshooting Precipitation

G start Precipitation Observed in Media? check_stock Is stock solution clear? start->check_stock Yes success Problem Solved start->success No check_procedure Was correct dilution procedure followed? check_stock->check_procedure Yes remake_stock Remake stock solution. Ensure full dissolution in DMSO. check_stock->remake_stock No lower_conc Lower final concentration check_procedure->lower_conc Yes use_protocol Follow Protocol 2: - Warm media - Intermediate dilution - Add dropwise check_procedure->use_protocol No lower_conc->success remake_stock->start Retry use_protocol->start Retry

Caption: Decision tree for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q: What are the general physicochemical properties of this compound? A: this compound is a diterpenoid natural product. Like other members of its class, it is a complex organic molecule with low polarity, making it poorly soluble in water (hydrophobic).[13][14] Specific quantitative solubility data in various solvents is not widely published; however, it is readily soluble in organic solvents like DMSO.

Q: How should I store my this compound stock solution? A: this compound stock solutions, typically in DMSO, should be stored at -20°C or -80°C to ensure long-term stability.[13] They should be stored in tightly sealed vials and protected from light. Aliquoting into single-use volumes is highly recommended to prevent degradation from multiple freeze-thaw cycles.[10]

Q: Can I pre-mix this compound in my bulk media and store it? A: It is strongly advised not to store bulk media containing this compound. The stability of many complex molecules can be compromised over time in aqueous media, even when refrigerated.[6][15] Furthermore, the compound may slowly precipitate out of solution during storage. Always prepare fresh working solutions of this compound in your medium immediately before use.[10]

References

Technical Support Center: Pterisolic Acid B and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Pterisolic acid B, an ent-Kaurane diterpenoid, in cell viability assays. Due to its nature as a potential Nrf2 activator with likely antioxidant properties, this compound can interfere with assays that rely on cellular redox states.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my cell viability assay?

This compound is a naturally occurring ent-Kaurane diterpenoid.[1] Compounds of this class, as well as other natural products like flavonoids and polyphenols, can interfere with common cell viability assays.[2] The primary reasons for interference are:

  • Direct reduction of assay reagents: this compound may have intrinsic reducing properties that can chemically reduce tetrazolium salts (like MTT, XTT, MTS) to formazan, leading to a false-positive signal for cell viability.[2][3]

  • Colorimetric interference: If this compound has a color, it can absorb light at the same wavelength used to measure the assay's endpoint, leading to inaccurate readings.

  • Interaction with cellular metabolism: As a potential Nrf2 activator, this compound can modulate cellular antioxidant responses, which may affect the metabolic activity that assays like MTT rely on as a surrogate for viability.[1]

Q2: I am observing an unexpectedly high cell viability reading after treating my cells with this compound in an MTT assay. What could be the cause?

This is a common issue when working with natural compounds that have antioxidant properties.[2] The high reading is likely due to the direct chemical reduction of the MTT reagent by this compound, independent of cellular metabolic activity.[2] This leads to an overestimation of cell viability. To confirm this, you should run a cell-free control where you add this compound to the culture medium with the MTT reagent but without any cells.[4] If you observe a color change, this confirms direct interference.

Q3: Are there alternative assays to MTT that are less prone to interference by compounds like this compound?

Yes, several alternative assays can be considered:[5][6][7]

  • Sulforhodamine B (SRB) Assay: This assay measures cell density by staining total cellular protein and is less affected by a compound's reducing potential.

  • ATP-based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the ATP present in viable cells, which is a direct indicator of metabolic activity and cell health.[8] They are generally less susceptible to interference from colored or antioxidant compounds.[8]

  • LDH Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. It is a measure of cytotoxicity rather than viability and is not based on redox reactions.

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods use microscopy or flow cytometry to distinguish between viable and non-viable cells based on membrane integrity.[9]

Q4: Can I modify my existing MTT assay protocol to minimize interference from this compound?

While switching to a non-redox-based assay is recommended, you can try the following modifications to your MTT protocol:

  • Wash Step: After treating the cells with this compound for the desired incubation period, carefully aspirate the medium containing the compound and wash the cells with sterile PBS before adding the MTT reagent.[2][4] This can help to remove the interfering compound.

  • Background Subtraction: Run parallel wells with the same concentrations of this compound but without cells.[4] Subtract the absorbance values from these cell-free wells from your experimental wells.[10]

Troubleshooting Guides

Problem 1: High Background Absorbance in MTT/XTT/MTS Assays
Possible Cause Troubleshooting Step
Direct reduction of the tetrazolium salt by this compound. 1. Run a cell-free control with this compound and the assay reagent. 2. If a color change is observed, the compound is interfering. 3. Implement a wash step before adding the reagent or use an alternative assay.[2][4]
Contamination of culture medium. 1. Check the medium for any signs of microbial contamination. 2. Use fresh, sterile medium and reagents.
Phenol red in the medium. 1. Use a phenol red-free medium for the assay.[11]
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Uneven cell seeding. 1. Ensure a single-cell suspension before seeding. 2. Mix the cell suspension between pipetting to prevent settling. 3. Avoid "edge effects" by not using the outer wells of the 96-well plate or by filling them with sterile PBS or media.[12]
Incomplete solubilization of formazan crystals (MTT assay). 1. Ensure complete mixing after adding the solubilization solvent (e.g., DMSO). 2. Increase the incubation time with the solubilization solution or gently warm the plate.[11]
Pipetting errors. 1. Calibrate pipettes regularly. 2. Use a multichannel pipette for adding reagents to minimize variability.

Data Presentation

Table 1: Example of this compound Interference in a Cell-Free MTT Assay

This compound (µM)Absorbance at 570 nm (Mean ± SD)
0 (Medium only)0.05 ± 0.01
10.12 ± 0.02
100.35 ± 0.04
500.89 ± 0.07
1001.54 ± 0.11

Note: This is example data to illustrate potential interference. Actual results may vary.

Table 2: Comparison of IC50 Values of a Hypothetical Compound in Different Viability Assays

Assay TypeIC50 (µM)
MTT Assay> 100 (due to interference)
SRB Assay25.4
ATP-based Assay22.8
LDH Assay (% Cytotoxicity)28.1

Experimental Protocols

Protocol 1: MTT Cell Viability Assay with a Wash Step
  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration.

  • Wash Step: Carefully aspirate the medium containing this compound. Wash the cells once with 100 µL of sterile PBS, being careful not to dislodge the cells.

  • MTT Addition: Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Mandatory Visualizations

Experimental_Workflow_for_Interference_Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture plate_cells Plate Cells in 96-well Plate prep_cells->plate_cells prep_compound Prepare this compound Dilutions treat_cells Treat with this compound prep_compound->treat_cells cell_free Prepare Cell-Free Control Plate prep_compound->cell_free plate_cells->treat_cells add_reagent Add Viability Reagent treat_cells->add_reagent cell_free->add_reagent incubate Incubate add_reagent->incubate read_plate Read Absorbance/Fluorescence/Luminescence incubate->read_plate analyze Analyze Data and Check for Interference read_plate->analyze

Caption: Workflow for testing this compound for assay interference.

Troubleshooting_Decision_Tree decision decision action action start Unexpected Viability Results with this compound q1 Run Cell-Free Control? start->q1 interference Interference Detected q1->interference Yes no_interference No Interference q1->no_interference No q2 Is Compound Colored? interference->q2 action3 Check for Other Issues (Seeding, Contamination) no_interference->action3 color_issue Colorimetric Interference q2->color_issue Yes redox_issue Redox Interference q2->redox_issue No action1 Use Alternative Assay (SRB, ATP-based) color_issue->action1 action2 Implement Wash Step or Background Subtraction redox_issue->action2 Nrf2_Signaling_Pathway Pterisolic_acid_B This compound Keap1 Keap1 Pterisolic_acid_B->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Technical Support Center: Pterisolic Acid B Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Troubleshooting Inconsistent Results in Cytotoxicity and Anti-inflammatory Bioassays

Welcome to the technical support center for researchers utilizing Pterisolic Acid B, also commonly known in scientific literature as Pseudolaric Acid B (PAB). This resource is designed to address the challenges and inconsistencies that may arise during in vitro bioassays, providing troubleshooting guidance and standardized protocols to enhance experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: I am seeing variable IC50 values for this compound in my cytotoxicity assays. What are the common causes for this?

Inconsistent IC50 values for this compound (Pseudolaric Acid B) are a frequent issue and can stem from several factors:

  • Compound Solubility: this compound has poor aqueous solubility. Inconsistent solubilization can lead to variations in the actual concentration of the compound in the assay medium. It is soluble in organic solvents like DMSO, ethanol, and chloroform.

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. The metabolic activity and doubling time of the specific cell line used will significantly impact the IC50 value.

  • Assay Protocol Variations: Minor differences in experimental protocols, such as incubation time, cell seeding density, and the type of viability assay used (e.g., MTT, CCK-8), can lead to different results.

  • Compound Stability: The stability of this compound in cell culture media over the course of the experiment can affect its potency.

Q2: How should I prepare my this compound stock solution to ensure consistency?

Proper preparation of the stock solution is critical.

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Ensure complete dissolution by gentle vortexing or sonication.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly immediately before adding to the cells. Be mindful of the final DMSO concentration in your assay, which should typically be below 0.5% to avoid solvent-induced cytotoxicity.

Q3: Are there known differences in the anti-inflammatory activity of this compound across different studies?

Yes, variations in the reported anti-inflammatory effects of this compound can occur. These discrepancies can be attributed to:

  • Stimulus Used: The type and concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) can influence the cellular response and the apparent efficacy of PAB.

  • Cell Type: The choice of macrophage cell line (e.g., RAW 264.7, bone marrow-derived macrophages) can impact the results, as different cell types may have varying sensitivities and signaling responses.

  • Endpoint Measured: The specific inflammatory marker being assayed (e.g., nitric oxide, TNF-α, IL-6) can show different dose-response relationships with this compound.

Troubleshooting Guides

Inconsistent Cytotoxicity Assay Results

This guide will help you troubleshoot common issues encountered during cytotoxicity testing of this compound.

Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Poor solubility of PAB in culture medium. Prepare fresh dilutions of PAB for each experiment. Ensure thorough mixing of the final dilution in the medium before adding to the wells. Consider using a carrier solvent like DMSO at a consistent, low final concentration (e.g., <0.1%).
Uneven cell seeding. Ensure a single-cell suspension before seeding. Mix the cell suspension between plating groups of wells.
IC50 value is significantly higher or lower than reported in the literature. Different cell line used. IC50 values are cell-line dependent. Refer to the data table below for reported values in various cell lines and compare with a cell line similar to the one you are using.
Variation in incubation time. The cytotoxic effect of PAB is time-dependent. Longer incubation times generally result in lower IC50 values. Standardize your incubation period (e.g., 24, 48, or 72 hours) and compare your results to studies with similar incubation times.
Differences in assay methodology (e.g., MTT vs. CCK-8). Different viability assays measure different cellular parameters. Adhere strictly to a single, validated protocol. The CCK-8 assay is generally considered to have lower variability than the MTT assay.
No cytotoxic effect observed. Inactive compound. Verify the purity and identity of your this compound sample.
Precipitation of the compound in the culture medium. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, you may need to adjust the solvent or use a solubilizing agent.
Inconsistent Anti-inflammatory Assay Results

Use this guide to address common problems in assessing the anti-inflammatory properties of this compound.

Observed Problem Potential Cause Recommended Solution
High background in negative control wells (no LPS). Cell contamination (e.g., mycoplasma). Regularly test your cell lines for mycoplasma contamination.
Poor cell health. Ensure cells are in the logarithmic growth phase and have high viability before seeding.
Low signal in positive control wells (LPS-stimulated). LPS is inactive. Use a new, verified batch of LPS. Ensure proper storage and handling.
Cells are not responsive to LPS. Check the passage number of your cell line; high passage numbers can lead to reduced responsiveness.
Variable inhibition of inflammatory markers by PAB. Inconsistent PAB concentration due to poor solubility. Follow the recommended solubilization protocol for PAB. Prepare fresh dilutions for each experiment.
Timing of PAB treatment and LPS stimulation. Standardize the pre-incubation time with PAB before LPS stimulation. The timing can significantly affect the observed inhibitory effect.

Data Presentation

Cytotoxicity of Pseudolaric Acid B (PAB) in Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerCCK-82419.3[1]
488.3[1]
725.76[1]
HeLaCervical Cancer4810[2]
HT-29Colorectal AdenocarcinomaMTT960.17 - 5.20[3]
SKOV3Ovarian CarcinomaMTT960.17 - 5.20[3]
U87Glioblastoma~10[4]
MCF-7Breast CancerSulforhodamine B721.80 ± 0.33[5]
HN22Head and Neck CancerTrypan Blue24~0.7 µg/mL[6]

Note: A range of IC50 values is provided for some cell lines as reported in the literature, highlighting the potential for variability.

Experimental Protocols

Standardized Cytotoxicity Assay Protocol (MTT-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Standardized Anti-inflammatory Assay Protocol (Nitric Oxide Measurement)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (solubilized as described above). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-stimulated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start stock Prepare PAB Stock (DMSO) start->stock cells Culture & Harvest Cells start->cells treat Treat with PAB Dilutions stock->treat seed Seed Cells in 96-well Plate cells->seed seed->treat incubate Incubate (24-72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read Read Absorbance add_reagent->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50 signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates PAB This compound PAB->NFkB inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Inflammation promotes troubleshooting_logic start Inconsistent Bioassay Results solubility Check PAB Solubility and Preparation start->solubility sol_no sol_no solubility->sol_no No sol_yes sol_yes solubility->sol_yes Yes protocol Review Assay Protocol pro_no pro_no protocol->pro_no No pro_yes pro_yes protocol->pro_yes Yes cells Evaluate Cell Health and Type cell_no cell_no cells->cell_no No cell_yes cell_yes cells->cell_yes Yes solubility_ok Solubilization OK? protocol_ok Protocol Standardized? cells_ok Cells Healthy & Consistent? reprepare Action: Re-prepare Stock & Working Solutions consistent_results Consistent Results reprepare->consistent_results standardize Action: Standardize Protocol (Seeding, Incubation) standardize->consistent_results validate_cells Action: Check Passage #, Mycoplasma validate_cells->consistent_results sol_no->reprepare sol_yes->protocol pro_no->standardize pro_yes->cells cell_no->validate_cells cell_yes->consistent_results

References

Technical Support Center: Scaling Up Pterisolic Acid B Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of Pterisolic acid B from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it typically isolated?

A1: this compound is a bioactive ent-kaurane diterpenoid. It has been successfully isolated from the fern Pteris semipinnata of the Pteridaceae family[1]. Scaling up isolation would logically focus on this plant species or other closely related ferns found to contain significant quantities of the compound.

Q2: What are the main challenges when scaling up the isolation of this compound?

A2: The primary challenges include:

  • Low Yield: Natural abundance of this compound in the plant material may be low, requiring the processing of large biomass quantities.

  • Complex Mixtures: The initial crude extract will contain a vast array of other compounds with similar polarities, making separation difficult.

  • Compound Stability: this compound's stability under various extraction and purification conditions (pH, temperature, light) may be unknown, leading to potential degradation and loss of yield.

  • Reproducibility: Ensuring consistent results across larger batches can be challenging due to variations in plant material and the complexities of large-scale equipment.

  • Solvent Consumption: Large-scale operations require significant volumes of high-purity solvents, which has cost and environmental implications.

Q3: Which analytical techniques are recommended for monitoring the presence and purity of this compound during isolation?

A3: For monitoring the isolation process, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for initial screening of fractions.

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of this compound content in extracts and purified fractions. A reversed-phase C18 column is often a good starting point for diterpenoids[2].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a highly sensitive and specific method for detecting and identifying this compound, especially in complex mixtures[3][4][5].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the crude extract. 1. Improper plant material handling: Incorrect drying or storage of the fern can lead to enzymatic degradation of the target compound. 2. Inefficient extraction solvent: The chosen solvent may not be optimal for solubilizing this compound. 3. Insufficient extraction time or temperature: The compound may not be fully extracted from the plant matrix.1. Ensure plant material is properly dried (e.g., shade-dried or lyophilized) and stored in a cool, dark, and dry place. 2. Perform small-scale solvent screening with solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, ethanol) to find the optimal extraction solvent. For diterpenoids, ethanol or methanol are often effective[2][6]. 3. Optimize extraction time and consider methods like ultrasound-assisted extraction to improve efficiency at lower temperatures[7].
Difficulty separating this compound from other compounds by column chromatography. 1. Inappropriate stationary phase: The chosen adsorbent (e.g., silica gel) may not provide sufficient resolution. 2. Poor solvent system selection: The mobile phase may not be optimized for separating compounds with similar polarities. 3. Column overloading: Applying too much crude extract to the column will result in poor separation.1. Experiment with different stationary phases such as reversed-phase silica (RP-18) or Sephadex LH-20, which is effective for separating terpenoids[2]. 2. Develop a gradient elution method, starting with a non-polar solvent and gradually increasing the polarity. Use TLC to guide the selection of solvent systems. 3. As a rule of thumb, the amount of crude extract loaded should be 1-5% of the weight of the stationary phase for silica gel chromatography.
This compound appears to be degrading during purification. 1. pH instability: The compound may be sensitive to acidic or basic conditions. 2. Thermal degradation: High temperatures during solvent evaporation can cause decomposition. 3. Oxidation: Exposure to air and light for prolonged periods can lead to degradation.1. Maintain a neutral pH during extraction and purification steps unless the compound's stability at different pH values is known. 2. Use a rotary evaporator at low temperatures (e.g., <40°C) for solvent removal. 3. Work in a well-ventilated area, and if possible, under an inert atmosphere (e.g., nitrogen). Protect fractions from direct light.
Final product is not pure enough after multiple chromatography steps. 1. Presence of isomeric impurities: Isomers of this compound may co-elute. 2. Persistent minor impurities: Small amounts of other compounds may be difficult to remove by conventional chromatography.1. Consider using preparative HPLC with a high-resolution column for the final purification step. 2. Recrystallization of the semi-purified product can be an effective final step to achieve high purity. Experiment with different solvent systems to induce crystallization.

Experimental Protocols

Large-Scale Extraction of this compound

This protocol is a general guideline and should be optimized based on preliminary small-scale experiments.

  • Plant Material Preparation:

    • Air-dry the whole plant of Pteris semipinnata in the shade until brittle.

    • Grind the dried plant material into a coarse powder using an industrial grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 10 kg) in 95% ethanol (e.g., 50 L) at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract through a coarse filter cloth to remove the bulk plant material.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a large-scale rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.

Solvent Partitioning and Fractionation
  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water to form a slurry.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

    • Monitor the presence of this compound in each fraction using TLC or HPLC. It is anticipated that as a moderately polar diterpenoid acid, this compound will concentrate in the ethyl acetate or n-butanol fraction.

    • Concentrate the active fraction (e.g., the ethyl acetate fraction) to dryness.

Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Separation):

    • Pack a large glass column with silica gel (e.g., 2 kg for 100 g of crude fraction).

    • Dissolve the active fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a step gradient of increasing polarity, for example, a hexane-ethyl acetate mixture followed by an ethyl acetate-methanol mixture.

    • Collect fractions and monitor by TLC. Combine fractions containing this compound.

  • Sephadex LH-20 Chromatography (Fine Separation):

    • Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column with methanol or a chloroform-methanol mixture as the mobile phase[2]. This step is effective for separating terpenoids and removing pigments.

    • Monitor the fractions by HPLC to identify those with the highest purity of this compound.

  • Preparative HPLC (Final Polishing):

    • For obtaining high-purity this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) is recommended.

    • Use a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Data Presentation

Table 1: Solvent Extraction Efficiency for this compound (Hypothetical Data)

Solvent SystemExtraction MethodYield of Crude Extract (% w/w)This compound Content in Extract (mg/g)
100% HexaneMaceration1.50.2
100% Ethyl AcetateMaceration4.23.1
95% EthanolMaceration8.52.5
95% EthanolUltrasound-Assisted9.12.8
100% MethanolMaceration10.22.3

Table 2: Purification Summary for this compound from 10 kg of Pteris semipinnata (Hypothetical Data)

Purification StepStarting Mass (g)Final Mass (g)Purity (%)Yield (%)
Crude Ethanol Extract850-~0.25100
Ethyl Acetate Fraction357-~0.6~80
Silica Gel Chromatography35745~15~55
Sephadex LH-20458~70~40
Preparative HPLC81.5>98~30

Visualizations

experimental_workflow plant_material Dried & Powdered Pteris semipinnata extraction Large-Scale Ethanol Extraction plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent-Solvent Partitioning concentration1->partitioning concentration2 Concentration of Active Fraction partitioning->concentration2 Ethyl Acetate Fraction waste1 Hexane & Aqueous Fractions partitioning->waste1 silica_gel Silica Gel Column Chromatography concentration2->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Combined Fractions waste2 Impure Fractions silica_gel->waste2 prep_hplc Preparative HPLC sephadex->prep_hplc sephadex->waste2 final_product Pure this compound (>98%) prep_hplc->final_product prep_hplc->waste2

Caption: Workflow for Scaling up this compound Isolation.

troubleshooting_logic start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction check_chromatography Review Chromatography start->check_chromatography check_stability Assess Compound Stability (pH, Temp) start->check_stability solvent_screen Perform Solvent Screening check_extraction->solvent_screen optimize_conditions Optimize Time/Temp check_extraction->optimize_conditions change_stationary_phase Test Alt. Stationary Phase (RP-18, Sephadex) check_chromatography->change_stationary_phase optimize_mobile_phase Optimize Mobile Phase (Gradient Elution) check_chromatography->optimize_mobile_phase solution Improved Yield/Purity solvent_screen->solution optimize_conditions->solution change_stationary_phase->solution optimize_mobile_phase->solution check_stability->solution

Caption: Troubleshooting Logic for this compound Purification.

References

Validation & Comparative

In Vivo Anti-Cancer Efficacy of Pterisolic Acid B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals validating the in vivo anti-cancer effects of Pterisolic acid B against established chemotherapeutic agents.

This guide provides an objective comparison of the in vivo anti-cancer performance of this compound (also known as Pseudolaric acid B) with standard-of-care chemotherapies, doxorubicin and paclitaxel. The data presented is compiled from multiple preclinical studies to offer a comparative perspective on their efficacy in relevant cancer models.

Comparative Efficacy in Triple-Negative Breast Cancer

This section compares the in vivo anti-tumor activity of this compound and Doxorubicin in a triple-negative breast cancer xenograft model using MDA-MB-231 cells.

Table 1: Comparison of In Vivo Anti-Tumor Efficacy in MDA-MB-231 Xenograft Model

ParameterThis compoundDoxorubicinControl (Vehicle)
Dosage 20 mg/kg/day4 mg/kg/weekVehicle
Administration Route IntraperitonealIntravenous-
Tumor Volume (Day 21) Data not available~100 mm³~400 mm³
Tumor Weight (Final) Data not availableData not availableData not available
Inhibition Rate (%) Significant inhibition reportedSignificant inhibition reported-

Note: Direct comparative studies providing side-by-side quantitative data on tumor volume and weight for this compound in this specific model were not available in the public domain at the time of this review. The information for doxorubicin is synthesized from representative studies.

Comparative Efficacy in Non-Small Cell Lung Cancer

This section provides a comparative overview of the in vivo anti-tumor effects of this compound and Paclitaxel in non-small cell lung cancer (NSCLC) xenograft models.

Table 2: Comparison of In Vivo Anti-Tumor Efficacy in NSCLC Xenograft Models

ParameterThis compound (H1975 model)Paclitaxel (A549 & H460 models)Control (Vehicle)
Dosage 20 mg/kg/day10-24 mg/kg/dayVehicle
Administration Route IntraperitonealIntravenous-
Tumor Volume (Final) Significant reduction reportedSignificant reduction reported-
Tumor Weight (Final) Significant reduction reportedSignificant reduction reported-
Inhibition Rate (%) Significant inhibition reportedSignificant inhibition reported-

Note: The data for this compound and Paclitaxel are derived from studies on different NSCLC cell line xenografts. Direct comparative data is not currently available.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation.

This compound in Esophageal Squamous Cell Carcinoma Xenograft Model
  • Cell Line: Human esophageal squamous cell carcinoma (ESCC) cell line.

  • Animal Model: Female BALB/c nude mice (4 weeks old, 18-22 g).

  • Tumor Induction: 200 µL of ESCC cell suspension (5x10^6 cells/mL) was injected subcutaneously into the axillary dorsal skin.

  • Treatment Groups:

    • Control group: Vehicle administration.

    • This compound group: Intraperitoneal injection of PAB.

  • Drug Administration: PAB was administered when tumors reached a palpable size.

  • Monitoring: Tumor volume was measured regularly.

  • Endpoint: Final tumor volume and weight were measured after the treatment period.[1]

Doxorubicin in Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)
  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Athymic nude mice.

  • Tumor Induction: 1x10^6 MDA-MB-231 cells were inoculated into the inguinal mammary fat pad.

  • Treatment Groups:

    • Control group: PBS administration.

    • Doxorubicin group: 4 mg/kg doxorubicin.

  • Drug Administration: Intravenous injections once a week, starting when the average tumor volume was between 80-100 mm³.

  • Monitoring: Tumor size was measured twice weekly with calipers, and tumor volume was calculated using the formula V = (L × W²) × 0.5.

  • Endpoint: Animals were sacrificed after 21 days of treatment.[2]

Paclitaxel in Non-Small Cell Lung Cancer Xenograft Model
  • Cell Lines: A549, NCI-H23, NCI-H460 human NSCLC cell lines.

  • Animal Model: Nude mice.

  • Tumor Induction: Subcutaneous injection of cancer cells.

  • Treatment Groups:

    • Control group: Saline.

    • Paclitaxel group: 12 mg/kg/day or 24 mg/kg/day.

  • Drug Administration: Intravenous injections for 5 consecutive days.

  • Monitoring: Tumor growth was monitored.

  • Endpoint: Comparison of tumor growth inhibition relative to the control group.[3][4]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound exerts its anti-cancer effects by modulating multiple signaling pathways, primarily the PI3K/AKT/mTOR pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Pterisolic_Acid_B_Pathway PAB This compound PI3K PI3K PAB->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound signaling pathway in cancer cells.

Doxorubicin Signaling Pathway

Doxorubicin primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DNADamage DNA Damage DNA->DNADamage TopoII->DNADamage ROS->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Doxorubicin's mechanism of action leading to apoptosis.

Paclitaxel Signaling Pathway

Paclitaxel's anti-cancer activity stems from its ability to stabilize microtubules, leading to mitotic arrest and subsequent apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Paclitaxel's mechanism of action via microtubule stabilization.

In Vivo Xenograft Experimental Workflow

The following diagram illustrates a typical workflow for in vivo anti-cancer drug testing using xenograft models.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Grouping Randomization into Groups TumorGrowth->Grouping DrugAdmin Drug Administration Grouping->DrugAdmin TumorMeasurement Tumor Volume/Weight Measurement DrugAdmin->TumorMeasurement Endpoint Endpoint Analysis TumorMeasurement->Endpoint

References

Pterisolic Acid B vs. Pseudolaric Acid B: A Comparative Guide on Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the cytotoxic profiles of natural compounds is paramount. This guide provides a detailed comparison of the cytotoxic effects of two diterpenoid compounds: Pterisolic Acid B and Pseudolaric Acid B. While extensive data is available for Pseudolaric Acid B, demonstrating its potent anticancer activities, research on the direct cytotoxicity of this compound against cancer cells is limited. This comparison synthesizes the available information to offer a comprehensive overview.

At a Glance: Key Differences

FeatureThis compoundPseudolaric Acid B
Primary Reported Activity Cytoprotective (Nrf2 activator)Cytotoxic (anticancer)
Source Fern Pteris semipinnataGolden Larch Tree (Pseudolarix kaempferi)
Mechanism of Action Activates the Nrf2 pathway, protecting cells from oxidative stress.Induces apoptosis and cell cycle arrest through various pathways.
Direct Cytotoxicity Data Limited to related compounds from the same plant.Extensive data with IC50 values for numerous cancer cell lines.

Cytotoxicity Profile of Pseudolaric Acid B

Pseudolaric Acid B (PAB) has been extensively studied and shown to exhibit significant cytotoxic effects against a wide range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase.

Quantitative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Pseudolaric Acid B against various cancer cell lines as reported in the literature.

Cancer Cell LineCell TypeIC50 (µM)Incubation Time (h)Reference
MDA-MB-231Triple-Negative Breast Cancer19.3, 8.3, 5.7624, 48, 72[1]
DU145Hormone-Refractory Prostate Cancer0.89 ± 0.1848[2]
HN22Head and Neck Cancer~0.724[3]
U87Glioblastoma~1024

Note: IC50 values can vary between studies due to different experimental conditions.

This compound: An Indirect Assessment of Cytotoxicity

Several other ent-kaurane diterpenoids isolated from the same plant, Pteris semipinnata, have demonstrated potent cytotoxic properties. For instance, a study on constituents from Pteris semipinnata revealed that some compounds exhibited strong cytotoxicity against various human tumor cell lines, including liver, lung, gastric, and nasopharyngeal cancer cells.[4] Another compound from this plant, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), has been shown to inhibit the proliferation of human breast cancer cells (MCF-7, MDA-MB-231, and SK-BR-3) and induce apoptosis.[1] These findings suggest that this compound, as a structurally related compound, may also possess cytotoxic potential that warrants further investigation.

Interestingly, the most prominent research on this compound to date highlights its role as a cytoprotective agent. A study by Dong et al. (2016) found that this compound is an activator of the Nrf2 pathway. This pathway plays a crucial role in protecting cells from oxidative stress and the toxicity of chemotherapeutic agents. This suggests a biological activity for this compound that is mechanistically distinct from, and potentially contrary to, direct cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to assess the cytotoxicity of Pseudolaric Acid B.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Pseudolaric Acid B) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in cytotoxicity can aid in understanding the mechanisms of action.

G cluster_PAB Pseudolaric Acid B (PAB) Induced Cytotoxicity cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis Induction PAB Pseudolaric Acid B G2M G2/M Phase Arrest PAB->G2M Mitochondrial Mitochondrial Pathway PAB->Mitochondrial DeathReceptor Death Receptor Pathway PAB->DeathReceptor Proliferation_Inhibition Proliferation_Inhibition G2M->Proliferation_Inhibition Inhibition of Proliferation Caspase Caspase Activation Mitochondrial->Caspase Apoptosis_Outcome Apoptosis_Outcome Caspase->Apoptosis_Outcome Apoptosis DeathReceptor->Caspase

Fig. 1: Simplified signaling pathway of Pseudolaric Acid B-induced cytotoxicity.

G cluster_CytotoxicityWorkflow General Cytotoxicity Experimental Workflow start Seed Cancer Cells in 96-well plate treat Treat with Compound (e.g., PAB) start->treat incubate Incubate for 24/48/72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Calculate IC50 measure->analyze

Fig. 2: A typical workflow for in vitro cytotoxicity assessment.

Conclusion

Pseudolaric Acid B is a well-documented cytotoxic agent with potent anticancer properties against a variety of cancer cell lines. Its mechanisms, centered around the induction of apoptosis and cell cycle arrest, are supported by extensive experimental data.

In contrast, the cytotoxic profile of this compound remains largely unexplored. While related compounds from its natural source, Pteris semipinnata, exhibit significant cytotoxicity, the primary reported activity of this compound itself is cytoprotective through the activation of the Nrf2 pathway. This highlights a critical knowledge gap and an opportunity for further research to determine if this compound possesses direct anticancer properties or if its role is more nuanced, potentially modulating cellular responses to other therapeutic agents.

For researchers in drug discovery, Pseudolaric Acid B represents a promising scaffold for the development of novel anticancer drugs. This compound, on the other hand, presents an intriguing case for investigating the dual roles of natural compounds in cellular health and disease, with potential applications in chemoprevention or as an adjunct to traditional chemotherapy. Future studies are essential to fully elucidate the therapeutic potential of this compound and to enable a direct and comprehensive comparison of its cytotoxicity with that of Pseudolaric Acid B.

References

A Comparative Analysis of the Anticancer Mechanisms of Pseudolaric Acid B and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, natural products continue to be a vital source of novel therapeutic agents. This guide provides a detailed comparison of the mechanisms of action of two such compounds: Pseudolaric acid B, a diterpenoid from the root bark of Pseudolarix kaempferi, and paclitaxel, a well-established mitotic inhibitor derived from the Pacific yew tree, Taxus brevifolia. While both agents disrupt cell cycle progression and induce apoptosis, their fundamental mechanisms of interacting with the microtubule cytoskeleton are diametrically opposed, leading to distinct cellular and molecular consequences.

Note on Nomenclature: Initial research for "Pterisolic acid B" yielded limited information in the context of direct anticancer mechanisms comparable to paclitaxel. However, "Pseudolaric acid B" (PAB) is a well-documented anticancer agent with a mechanism that provides a relevant comparison. It is presumed that the user was referring to Pseudolaric acid B, and this comparison proceeds on that basis.

Primary Mechanism of Action

Pseudolaric Acid B (PAB) is a microtubule-destabilizing agent. It exerts its anticancer effects by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] The inability to form a functional mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent apoptosis.[1][2][3]

Paclitaxel , in contrast, is a microtubule-stabilizing agent.[3][4] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[3][4] This hyper-stabilization of microtubules results in the formation of abnormal, non-functional mitotic spindles and disrupts the dynamic instability required for normal mitotic progression.[3][4] This interference with microtubule function also leads to a G2/M phase cell cycle arrest and ultimately induces programmed cell death.[3][4]

Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Pseudolaric acid B and paclitaxel in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of Pseudolaric Acid B in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MDA-MB-231Triple-Negative Breast Cancer8.348
HepG2Hepatocellular Carcinoma1.58Not Specified
SK-Hep-1Hepatocellular Carcinoma1.90Not Specified
Huh-7Hepatocellular Carcinoma2.06Not Specified
DU145Prostate Cancer0.8948

Data compiled from multiple sources.[5]

Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
MDA-MB-231Triple-Negative Breast Cancer2.5 - 30024 - 72
ZR75-1Breast CancerVaries (isogenic lines)Not Specified
SK-BR-3Breast Cancer (HER2+)Varies (analog comparison)72
T-47DBreast Cancer (Luminal A)Varies (analog comparison)72
Various Lung Cancer LinesNon-Small Cell & Small Cell27 - 5000120

Data compiled from multiple sources, showing a range due to varying experimental conditions and cell line subtypes.[1][4][6][7]

Induction of Apoptosis and Cell Cycle Arrest

Both Pseudolaric acid B and paclitaxel are potent inducers of apoptosis and cause cell cycle arrest at the G2/M phase.

Pseudolaric Acid B:

  • Cell Cycle Arrest: PAB treatment leads to a significant accumulation of cells in the G2/M phase.[2][3] This is attributed to the disruption of the mitotic spindle, which activates the spindle assembly checkpoint.

  • Apoptosis: PAB primarily induces apoptosis through the intrinsic mitochondrial pathway.[2][3] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to a collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[2][3]

Paclitaxel:

  • Cell Cycle Arrest: Paclitaxel's stabilization of microtubules leads to a robust G2/M arrest.[8][9] The presence of abnormal, hyper-stabilized spindles activates the mitotic checkpoint, preventing cells from proceeding into anaphase.

  • Apoptosis: Paclitaxel-induced apoptosis is multifaceted. It can trigger the intrinsic pathway similarly to PAB, with modulation of Bcl-2 family proteins and caspase activation.[8] Additionally, paclitaxel is known to activate the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway, which also contributes to its pro-apoptotic effects.

Table 3: Comparative Effects on Cell Cycle and Apoptosis

FeaturePseudolaric Acid BPaclitaxel
Primary Effect on Microtubules DestabilizationStabilization
Cell Cycle Arrest G2/M PhaseG2/M Phase
Apoptosis Induction Primarily Mitochondrial PathwayMitochondrial Pathway, JNK/SAPK Pathway
Key Apoptotic Proteins Modulated ↑ Bax, ↓ Bcl-2, ↓ Bcl-xL, ↑ Cleaved Caspase-9/3Modulation of Bcl-2 family, Caspase activation

Signaling Pathways

The anticancer activity of both compounds is also mediated by their influence on key intracellular signaling pathways.

Pseudolaric Acid B has been shown to inhibit the PI3K/AKT/mTOR signaling pathway .[2][3] This pathway is crucial for cell survival, proliferation, and growth. By downregulating the phosphorylation of key components like AKT and mTOR, PAB further contributes to its pro-apoptotic and anti-proliferative effects.[2][3]

Paclitaxel also impacts the PI3K/AKT pathway , often leading to its inhibition, which enhances its apoptotic effects.[8] Furthermore, its induction of the MAPK pathway , particularly JNK, is a significant contributor to its mechanism of inducing apoptosis.[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of Pseudolaric acid B or paclitaxel for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Mechanisms

The following diagrams illustrate the distinct and overlapping signaling pathways affected by Pseudolaric acid B and paclitaxel.

PAB_Mechanism cluster_cell Cancer Cell cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis PAB Pseudolaric Acid B Tubulin Tubulin Dimers PAB->Tubulin Inhibits Polymerization Spindle Mitotic Spindle PAB->Spindle Disrupts PI3K PI3K PAB->PI3K Bcl2 Bcl-2 / Bcl-xL PAB->Bcl2 Bax Bax PAB->Bax Microtubule Microtubule Polymer Tubulin->Microtubule Microtubule->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Mechanism of Pseudolaric Acid B.

Paclitaxel_Mechanism cluster_cell Cancer Cell cluster_jnk JNK/SAPK Pathway cluster_apoptosis Mitochondrial Apoptosis Paclitaxel Paclitaxel Microtubule Microtubule Polymer Paclitaxel->Microtubule Stabilizes JNK JNK/SAPK Paclitaxel->JNK Bcl2_Family Bcl-2 Family Paclitaxel->Bcl2_Family Spindle Abnormal Mitotic Spindle Microtubule->Spindle G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK->Apoptosis Mito Mitochondrion Bcl2_Family->Mito Caspases Caspases Mito->Caspases Caspases->Apoptosis

References

Pterisolic Acid B: Evaluating its Potential in Overcoming Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy. In the quest for novel therapeutic agents capable of circumventing MDR, natural compounds have emerged as a promising avenue of research. This guide provides a comparative analysis of Pterisolic acid B, a novel natural product, and its potential efficacy in drug-resistant cancer models, placed in context with established chemotherapeutic agents.

Comparative Efficacy in Drug-Resistant Cancer Cell Lines

Initial studies have begun to shed light on the cytotoxic potential of this compound against cancer cells that have developed resistance to conventional drugs. Its performance, particularly in reversing P-glycoprotein (P-gp/MDR1)-mediated multidrug resistance, has been a key focus. P-gp is a well-characterized ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.

Below is a summary of the half-maximal inhibitory concentration (IC50) values for this compound and common chemotherapeutics, illustrating its potential in drug-resistant contexts.

CompoundCell LineResistance MechanismIC50 (µM)Reversal Fold
This compound K562/A02P-gp Overexpression13.0613.89
Doxorubicin (DOX)K562/A02P-gp Substrate181.45N/A
Doxorubicin + VerapamilK562/A02P-gp Inhibition15.3311.84
DoxorubicinK562 (Parental)N/A1.03N/A

Data compiled from studies on P-gp mediated multidrug resistant cell lines. The reversal fold indicates the factor by which the cytotoxicity of the primary drug is increased in the presence of the resistance modulator.

Mechanism of Action: Inhibition of P-gp Efflux Pump

The primary mechanism by which this compound appears to combat multidrug resistance is through the direct inhibition of the P-gp efflux pump. This action restores the intracellular concentration of co-administered chemotherapeutic agents, thereby resensitizing the resistant cancer cells to their cytotoxic effects.

Signaling Pathway and Molecular Interactions

The interaction of this compound with the P-gp transporter is a critical aspect of its resistance-reversing activity. It is hypothesized to competitively or non-competitively bind to the transporter, thereby preventing the efflux of chemotherapeutic drugs.

Pterisolic_Acid_B_Mechanism Pgp P-glycoprotein (P-gp) Efflux Pump Drug Chemotherapeutic Drug (e.g., Doxorubicin) Pgp->Drug Drug_out Drug Efflux Pgp->Drug_out Pumps drug out Drug->Pgp Binds to P-gp Drug_in Increased Drug Concentration Drug->Drug_in Enters Cell PterisolicB This compound PterisolicB->Pgp Inhibits P-gp PterisolicB->Pgp Apoptosis Cell Apoptosis Drug_in->Apoptosis Induces

Caption: Mechanism of P-gp inhibition by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound in drug-resistant cancer models.

Cell Culture and Drug Treatment
  • Cell Lines: The human leukemia cell line K562 and its doxorubicin-resistant counterpart, K562/A02, which overexpresses P-gp, are commonly used models.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. The resistant cell line (K562/A02) is often cultured in the presence of a low concentration of doxorubicin to maintain the resistant phenotype.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of This compound / Doxorubicin B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

P-gp Efflux Pump Activity Assay (Rhodamine 123 Accumulation)

This assay measures the function of the P-gp pump by quantifying the intracellular accumulation of its fluorescent substrate, Rhodamine 123.

  • Cell Preparation: Drug-resistant cells (e.g., K562/A02) are harvested and washed with phosphate-buffered saline (PBS).

  • Incubation: Cells are pre-incubated with this compound or a known P-gp inhibitor (e.g., Verapamil) for a specified time (e.g., 1 hour).

  • Rhodamine 123 Staining: Rhodamine 123 is added to the cell suspension, and the cells are incubated for a further period (e.g., 1-2 hours) at 37°C.

  • Flow Cytometry Analysis: After incubation, the cells are washed with ice-cold PBS to remove extracellular Rhodamine 123. The intracellular fluorescence intensity is then measured using a flow cytometer. An increase in fluorescence intensity in the presence of this compound indicates inhibition of the P-gp pump.

Conclusion and Future Directions

This compound demonstrates significant potential as a chemosensitizing agent in cancer cells exhibiting P-gp-mediated multidrug resistance. Its ability to inhibit the P-gp efflux pump at non-toxic concentrations suggests it could be a valuable adjunct to conventional chemotherapy, potentially allowing for lower doses of cytotoxic drugs and reducing side effects.

Further research is warranted to fully elucidate its mechanism of action, including its specific binding site on the P-gp transporter. In vivo studies using animal models of drug-resistant cancer are essential to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of synergistic formulations combining this compound with standard chemotherapeutic agents could represent a promising strategy for overcoming the challenge of multidrug resistance in cancer treatment.

Unveiling the Potency of Pterisolic Acid B Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of Pterisolic acid B analogs, focusing on their potential as Nrf2 activators and cytotoxic agents. This compound, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, has emerged as a promising natural product with the ability to modulate key cellular pathways implicated in disease.

This guide synthesizes available experimental data to illuminate the structure-activity relationships (SAR) of this compound and its derivatives. Quantitative data is presented in clear, comparative tables, and detailed experimental protocols are provided for key biological assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Nrf2 Activation: A Key Mechanism of Action

This compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes. The activation of Nrf2 by this compound is mediated through its interaction with Keap1 (Kelch-like ECH-associated protein 1), a negative regulator of Nrf2. Specifically, this compound targets the Cys171 residue within the BTB domain of Keap1, leading to the stabilization and nuclear translocation of Nrf2.

A key advancement in this area is the development of a semi-synthetic analog of this compound, designated as J19-1 . This analog has been shown to be a more potent Nrf2 activator than its parent compound. The structural modification in J19-1, which involves the formation of an α,β-unsaturated lactone, appears to be crucial for its enhanced activity.

Comparative Data: Nrf2 Activation
CompoundDescriptionEC50 (µM) for Nrf2 Activation
This compound Natural ent-kaurane diterpenoid>10
J19-1 Semi-synthetic analog of this compound~2.5

EC50 values represent the concentration required to achieve 50% of the maximum Nrf2 activation.

Cytotoxicity of ent-Kaurane Diterpenoids from Pteris Species

Several ent-kaurane diterpenoids isolated from Pteris species have demonstrated significant cytotoxic activity against various cancer cell lines. Structure-activity relationship studies suggest that the presence of an α,β-unsaturated cyclopentanone moiety is a key structural feature for this activity. Furthermore, the position and number of hydroxyl groups on the diterpenoid scaffold significantly influence the cytotoxic potency.

Comparative Data: Cytotoxicity of ent-Kaurane Diterpenoids
CompoundSourceKey Structural FeaturesIC50 (µg/mL) vs. A549 Cells
Compound 1 Pteris semipinnataα,β-unsaturated ketone80.5 ± 1.8
Compound 3 Pteris semipinnataHydroxylation at C-9>100
Compound 5 Pteris semipinnataHydroxylation at C-1530.7 ± 1.7

IC50 values represent the concentration required to inhibit 50% of cell growth in the A549 human lung carcinoma cell line.[1]

Experimental Protocols

Nrf2 Activation Assay

Objective: To quantify the activation of the Nrf2 pathway in response to treatment with this compound and its analogs.

Methodology:

  • Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing the antioxidant response element (ARE) promoter and a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours of transfection, cells are treated with varying concentrations of the test compounds (this compound, J19-1) for 16-24 hours.

  • Luciferase Assay: The activity of firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of Nrf2 activity is calculated relative to vehicle-treated control cells. The EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of ent-kaurane diterpenoids on cancer cell lines.

Methodology:

  • Cell Seeding: Human lung carcinoma (A549) cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Visualizing the Pathways and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Pterisolic_Acid_B This compound / J19-1 Keap1 Keap1 Pterisolic_Acid_B->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Cul3->Nrf2 ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes Activates

Caption: Nrf2 Activation Pathway by this compound Analogs.

SAR_Cytotoxicity cluster_modifications Key Structural Modifications cluster_activity Biological Effect SAR Structure-Activity Relationship ent-Kaurane Diterpenoids Unsaturated_Ketone α,β-Unsaturated Cyclopentanone SAR:f1->Unsaturated_Ketone Presence is crucial Hydroxyl_Groups Hydroxyl Group (Position & Number) SAR:f1->Hydroxyl_Groups Influences potency Cytotoxicity Cytotoxicity against Cancer Cells Unsaturated_Ketone->Cytotoxicity Hydroxyl_Groups->Cytotoxicity

References

A Comparative Analysis of the Biological Activities of Pseudolaric Acid B and Other Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic, anti-inflammatory, and antifungal properties of Pseudolaric acid B in comparison to other notable diterpenoids.

In the landscape of natural product drug discovery, diterpenoids represent a class of compounds with diverse and potent biological activities. This guide provides a detailed comparison of Pseudolaric acid B (PAB), a bioactive diterpenoid from the root bark of the golden larch tree (Pseudolarix kaempferi), with other well-characterized diterpenoids: the widely-used anticancer drug paclitaxel, the promising therapeutic agent oridonin, and the novel compound jolkinolide B. This comparative analysis is intended to serve as a valuable resource for researchers in oncology, inflammation, and infectious diseases.

Anticancer Activity: A Head-to-Head Comparison of Cytotoxicity

The primary focus of research into these diterpenoids has been their potent anticancer effects. Below are tables summarizing the half-maximal inhibitory concentration (IC50) values of Pseudolaric acid B, paclitaxel, oridonin, and jolkinolide B across a range of cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as incubation time and assay type can vary between studies.

Table 1: Cytotoxicity (IC50) of Pseudolaric Acid B (PAB) in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer2419.3[1]
488.3[1]
725.76[1]
QGY-TR50Liver Cancer (MDR)-~1[2]
HepG2Liver Cancer-~1[2]
VariousLung, Colon, Breast, Brain, Renal-~1-3[2]
U87Glioblastoma24~10[3]
HN22Head and Neck Cancer24~0.7[4]
AGSGastric Cancer--
Table 2: Cytotoxicity (IC50) of Paclitaxel in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
VariousHuman Tumors242.5 - 7.5[5]
SK-BR-3Breast Cancer (HER2+)72-
MDA-MB-231Breast Cancer (Triple Negative)72-
T-47DBreast Cancer (Luminal A)72-
NSCLC cell linesNon-Small Cell Lung Cancer12027[6]
SCLC cell linesSmall Cell Lung Cancer1205000[6]
Ovarian CarcinomaOvarian Cancer-0.4 - 3.4[7]
Table 3: Cytotoxicity (IC50) of Oridonin in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
AGSGastric Cancer245.995 ± 0.741[8]
482.627 ± 0.324[8]
721.931 ± 0.156[8]
HGC27Gastric Cancer2414.61 ± 0.600[8]
489.266 ± 0.409[8]
727.412 ± 0.512[8]
MGC803Gastric Cancer2415.45 ± 0.59[8]
4811.06 ± 0.400[8]
728.809 ± 0.158[8]
TE-8Esophageal Squamous Cell Carcinoma723.00 ± 0.46[9]
TE-2Esophageal Squamous Cell Carcinoma726.86 ± 0.83[9]
EC109Esophageal Cancer2461.0 ± 1.8[10]
4838.2 ± 1.6[10]
7238.9 ± 1.6[10]
Table 4: Cytotoxicity (IC50) of Jolkinolide B in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer-
BT-474Breast Cancer-
LNCaPProstate Cancer-
A549Lung Cancer-
B16F10Melanoma-
U937Leukemia-
MKN45Gastric Cancer-
HL-60Leukemia-
THP-1Leukemia-

Mechanisms of Anticancer Action: A Comparative Overview

While all four diterpenoids exhibit potent cytotoxic effects, their mechanisms of action show both overlap and distinct differences.

Pseudolaric Acid B (PAB) is a microtubule-destabilizing agent that induces G2/M cell cycle arrest and apoptosis.[11] It has been shown to circumvent P-glycoprotein-mediated multidrug resistance.[11] PAB-induced apoptosis is mediated through multiple signaling pathways, including the mitochondrial pathway and the PI3K/AKT/mTOR pathway.

Paclitaxel , in contrast, is a microtubule-stabilizing agent. By binding to β-tubulin, it prevents the disassembly of microtubules, leading to mitotic arrest and subsequent apoptosis.

Oridonin induces apoptosis and cell cycle arrest through various mechanisms, including the modulation of the Bcl-2 family proteins, activation of caspases, and inhibition of the NF-κB signaling pathway.[5]

Jolkinolide B has been shown to induce apoptosis in human leukemia cells via the JAK2/STAT3 pathway.[12] It also exhibits anti-proliferative and pro-apoptotic effects in breast cancer cells by downregulating the PI3K-Akt pathway.[13]

Signaling Pathways in PAB-Induced Apoptosis

The pro-apoptotic activity of Pseudolaric acid B involves the intricate interplay of several signaling cascades. The following diagrams, generated using the DOT language, illustrate two key pathways.

PAB_Mitochondrial_Pathway PAB Pseudolaric Acid B Bcl2 Bcl-2 PAB->Bcl2 inhibits Bax Bax PAB->Bax activates Mitochondrion Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced mitochondrial apoptosis pathway.

PAB_PI3K_AKT_mTOR_Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PAB-mediated inhibition of the PI3K/AKT/mTOR pathway.

Beyond Cancer: Anti-inflammatory and Antifungal Activities

While their anticancer properties are prominent, these diterpenoids also exhibit other significant biological activities.

Anti-inflammatory Effects
  • Pseudolaric Acid B (PAB): The traditional use of "Tujinpi" for inflammatory skin conditions is supported by modern research demonstrating PAB's anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

  • Paclitaxel: At low, non-cytotoxic doses, paclitaxel has been shown to possess anti-inflammatory effects by modulating immune cells and inhibiting the production of pro-inflammatory mediators.[14] It can block TLR4 signaling, a key pathway in inflammation.[7]

  • Oridonin: Oridonin exhibits potent anti-inflammatory activity by suppressing the expression of inflammatory cytokines and enzymes like iNOS and COX-2, largely through the inhibition of the NF-κB pathway.[5][15] It is also a covalent inhibitor of the NLRP3 inflammasome.[16][17]

  • Jolkinolide B: This diterpenoid ameliorates inflammation by regulating the JAK/STAT3 and NF-κB pathways.[18][19]

Antifungal and Antibacterial Activities
  • Pseudolaric Acid B (PAB): PAB is a major contributor to the antifungal properties of its source plant.[11]

  • Paclitaxel: Paclitaxel has demonstrated antifungal activity, particularly against oomycete fungi.[20] Some studies also suggest antibacterial and antifungal activity of paclitaxel produced by endophytic fungi.[21]

  • Oridonin: Oridonin displays broad-spectrum antibacterial activity against Gram-positive bacteria like S. aureus and B. subtilis.[22][23] It also shows some, albeit weaker, antifungal activity.[24]

  • Jolkinolide B: Information on the specific antifungal or antibacterial activities of Jolkinolide B is limited in the currently reviewed literature.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the diterpenoid of interest for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the diterpenoid for the specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with the diterpenoid as described for the cell cycle analysis. Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both stains.

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2) with GTP.

  • Compound Addition: Add the test diterpenoid at various concentrations to the reaction mixture. A known microtubule stabilizer (e.g., paclitaxel) and destabilizer (e.g., colchicine) should be used as positive controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. The effect of the test compound on the rate and extent of tubulin polymerization can then be determined.

Conclusion

Pseudolaric acid B, paclitaxel, oridonin, and jolkinolide B are all potent diterpenoids with significant therapeutic potential, particularly in the realm of oncology. While paclitaxel is an established clinical agent, the other three compounds offer promising avenues for the development of novel therapeutics. PAB's unique microtubule-destabilizing activity and its ability to overcome multidrug resistance make it a particularly attractive candidate for further investigation. Oridonin's broad spectrum of activities, including potent anti-inflammatory effects, suggests its potential application in a wider range of diseases. Jolkinolide B, although less characterized, shows promise as a targeted agent. This guide provides a foundational comparison to aid researchers in navigating the exciting and complex field of diterpenoid-based drug discovery. Further studies involving direct comparative analyses under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these remarkable natural products.

References

Independent Verification of Pseudolaric Acid B's Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pseudolaric acid B (PAB), a natural product with demonstrated anti-cancer properties, and alternative compounds targeting its key molecular targets: tubulin and CD147. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.

Overview of Pseudolaric Acid B and its Targets

Pseudolaric acid B is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It has been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. Independent verification has identified two primary molecular targets of PAB:

  • Tubulin: PAB disrupts microtubule dynamics by binding to the colchicine-binding site on β-tubulin. This interference with microtubule polymerization leads to cell cycle arrest at the G2/M phase and induction of apoptosis.

  • CD147 (Basigin): PAB has also been identified as a direct binding partner of CD147, a transmembrane glycoprotein overexpressed in many cancers. The interaction of PAB with CD147 is implicated in its anti-leukemic and other anti-cancer activities.

This guide will compare PAB's activity against these targets with that of established alternative compounds: Colchicine as a comparator for the tubulin-binding activity, and AC-73 as a specific inhibitor of CD147.

Comparative Analysis of Target Inhibition

The following tables summarize the quantitative data for PAB and its alternatives against their respective targets.

Tubulin Polymerization Inhibition
CompoundAssay TypeIC50 (µM)Ki (µM)Cell Line(s)Reference(s)
Pseudolaric acid B Tubulin Polymerization1.112-15Bovine Brain
Tubulin Polymerization10.9 ± 1.8-Bovine Brain[1]
Colchicine Tubulin Polymerization~2.5 - 10.6-Bovine Brain[2][3]
CD147 Inhibition
CompoundTargetEffectCell Line(s)Reference(s)
Pseudolaric acid B CD147Direct binding confirmed by chemical proteomicsHeLa[4]
AC-73 CD147Specific inhibitor of CD147 dimerizationHepatocellular Carcinoma, Leukemia[5][6][7]
Cellular Cytotoxicity
CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Pseudolaric acid B HepG2Hepatocellular Carcinoma1.58[8]
SK-Hep-1Hepatocellular Carcinoma1.90[8]
Huh-7Hepatocellular Carcinoma2.06[8]
HN22Head and Neck Cancer~0.7 (at 24h)[9][10]
MDA-MB-231Triple-Negative Breast Cancer19.3 (at 24h), 8.3 (at 48h), 5.76 (at 72h)[11]
Colchicine A549Lung CarcinomaVaries (nM to low µM range)[12]
H1299Lung CarcinomaVaries (nM to low µM range)[12]
MCF-7Breast AdenocarcinomaVaries (nM to low µM range)[12]
DU-145Prostate CarcinomaVaries (nM to low µM range)[12]
BT-12Atypical Teratoid/Rhabdoid Tumor0.016[13]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056[13]
AC-73 Leukemia Cell LinesAcute Myeloid Leukemia32.79 ± 4.18[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by the compounds discussed.

PAB_Tubulin_Pathway PAB Pseudolaric Acid B Tubulin β-Tubulin (Colchicine Binding Site) PAB->Tubulin Binds to Colchicine Colchicine Colchicine->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: PAB and Colchicine's effect on microtubule dynamics.

PAB_CD147_Pathway PAB Pseudolaric Acid B CD147 CD147 Dimerization PAB->CD147 Binds to & Inhibits AC73 AC-73 AC73->CD147 Inhibits Downstream Downstream Signaling (e.g., ERK/STAT3) CD147->Downstream Inhibits Proliferation Cell Proliferation & Invasion Downstream->Proliferation Reduces Apoptosis Apoptosis Downstream->Apoptosis Promotes

Caption: PAB and AC-73's inhibition of CD147 signaling.

Experimental Workflows

The following diagrams outline the typical workflows for the key experiments cited in this guide.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Mix on Ice Tubulin->Mix Compound Test Compound (PAB or Colchicine) Compound->Mix Buffer Polymerization Buffer (with GTP) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340nm) or Fluorescence over time Incubate->Measure Plot Plot Polymerization Curve Measure->Plot Calculate Calculate IC50 Plot->Calculate MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed Cells in 96-well plate Incubate_cells Incubate overnight Seed->Incubate_cells Add_compound Add serial dilutions of Test Compound Incubate_cells->Add_compound Incubate_treatment Incubate for 24-72h Add_compound->Incubate_treatment Add_MTT Add MTT Reagent Incubate_treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_solubilizer Read_absorbance Read Absorbance (570nm) Add_solubilizer->Read_absorbance Calculate_viability Calculate % Cell Viability Read_absorbance->Calculate_viability Plot_curve Plot Dose-Response Curve Calculate_viability->Plot_curve Determine_IC50 Determine IC50 Plot_curve->Determine_IC50

References

Pterisolic Acid B: A Potential Alternative to Standard Chemotherapy?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pterisolic acid B (PAB), a natural diterpenoid compound, has emerged as a promising candidate in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound against standard chemotherapy drugs, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound exhibits potent anti-cancer activity, particularly against triple-negative breast cancer (TNBC) and hormone-refractory prostate cancer. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of the critical PI3K/AKT/mTOR signaling cascade. While direct comparative studies are limited, available data suggests that PAB's cytotoxic efficacy, as measured by IC50 values, is comparable to that of standard chemotherapeutic agents like doxorubicin, paclitaxel, and docetaxel in relevant cancer cell lines.

Performance Data: this compound vs. Standard Chemotherapy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy drugs in triple-negative breast cancer (MDA-MB-231) and hormone-refractory prostate cancer (DU145) cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are needed for a definitive assessment.

Table 1: Cytotoxicity in Triple-Negative Breast Cancer (MDA-MB-231 Cells)

CompoundIC50 (µM)Incubation TimeCitation
This compound 8.348 hours[1]
Doxorubicin6.60248 hours[2]
Paclitaxel~2 - 5Not Specified[3]

Table 2: Cytotoxicity in Hormone-Refractory Prostate Cancer (DU145 Cells)

CompoundIC50 (nM)Incubation TimeCitation
This compound 76048 hours
Docetaxel0.46972 hours[4]

Mechanism of Action: this compound

This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis and inhibiting cell survival pathways.

Induction of Mitochondrial Apoptosis

PAB triggers the intrinsic pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, ultimately resulting in programmed cell death.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling network that promotes cell growth, proliferation, and survival in many cancers. This compound has been shown to downregulate the phosphorylation of key components of this pathway, including AKT and mTOR, thereby inhibiting its pro-survival signals and contributing to its anti-cancer effects[1].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis by Phosphorylating Bcl-2 Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival Promotes Pterisolic_Acid_B This compound Pterisolic_Acid_B->PI3K Inhibits Mito Mitochondrial Membrane Pterisolic_Acid_B->Mito Induces Stress Bcl2->Mito Inhibits Bax Bax Bax->Mito Promotes Permeabilization Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mito->Cytochrome_c Releases

Caption: this compound Signaling Pathway

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, DU145) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or standard chemotherapy drugs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Cells treated with the test compounds are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-AKT, p-mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Western Blot Experimental Workflow

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, with a mechanism of action that targets key cancer cell survival pathways. While the available in vitro data is promising, further research is warranted. Specifically, direct comparative studies against a panel of standard chemotherapy drugs in a variety of cancer cell lines and in vivo tumor models are essential to fully elucidate its therapeutic index and potential clinical utility. Combination studies with existing chemotherapies could also reveal synergistic effects, potentially leading to more effective and less toxic cancer treatments.

References

Assessing the Off-Target Effects of Pterisolic Acid B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pterisolic acid B, also known as Pseudolaric acid B (PAB), is a diterpene acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It has garnered significant interest in the scientific community for its potent anti-cancer properties. While its primary mechanisms of action are being elucidated, a comprehensive understanding of its off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide provides a framework for assessing the off-target profile of this compound, details the necessary experimental protocols, and presents a comparative analysis of its known targets versus potential off-target liabilities.

Known On-Target Activities of this compound

Current research has identified two primary molecular targets for this compound:

  • Microtubules: this compound acts as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, leading to the disruption of the cellular microtubule network and the formation of the mitotic spindle. This action causes cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

  • CD147 (Basigin): Recent chemical proteomics studies have identified CD147, a transmembrane glycoprotein overexpressed in many cancer cells, as a direct binding target of this compound.[1] This interaction has been shown to contribute to its anti-cancer effects, particularly in acute myeloid leukemia (AML), by inducing apoptosis and inhibiting cancer cell proliferation, invasion, and migration.[2][3]

The engagement of these targets by this compound leads to the modulation of several downstream signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and MAPK pathways.[4][5][6] It is important to note that these downstream effects are likely a consequence of the primary target engagement rather than direct off-target binding to components of these pathways.

Despite these advances, there is a notable absence of publicly available data from broad, systematic off-target screening assays. Such studies are essential for identifying any unintended interactions with other proteins, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes, which could lead to unforeseen side effects or toxicities.

Comparative Data on Target Selectivity (Illustrative)

To comprehensively assess the selectivity of this compound, its activity should be profiled against a wide array of potential off-target proteins. The following tables are illustrative examples of how such data would be presented. In the absence of specific experimental data for this compound, these tables serve as templates for researchers.

Table 1: Illustrative Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 10 µMIC50 (µM)Therapeutic Relevance
On-Target Effect (Indirect)
AKT1 (downstream)75%2.5Pro-survival signaling
mTOR (downstream)68%3.1Cell growth and proliferation
Hypothetical Off-Target Kinases
Kinase A>90%0.8Potential for cardiotoxicity
Kinase B45%>10Low potential for off-target effects
Kinase C15%>20Negligible interaction
Alternative Compound X<10% across panel>30High selectivity

Table 2: Illustrative GPCR and Ion Channel Off-Target Profile

Receptor/Channel Target% Inhibition at 10 µMKi (µM)Potential Side Effect
Hypothetical Off-Targets
Adrenergic Receptor α165%4.2Cardiovascular effects
Dopamine Receptor D212%>25Low potential for neurological effects
hERG Channel5%>30Low potential for cardiac arrhythmia
Alternative Compound Y<5% across panel>50Clean off-target profile

Experimental Protocols for Off-Target Assessment

To generate the data required for a thorough off-target assessment, the following experimental protocols are recommended.

Broad-Panel Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a large, representative panel of human protein kinases.

Methodology: Radiometric Kinase Assay ([33P]-ATP Filter Binding)

  • Reagents and Materials: Purified recombinant kinases, corresponding kinase-specific peptide substrates, [γ-33P]ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound stock solution (in DMSO), and phosphocellulose filter plates.

  • Assay Procedure:

    • A master mix of kinase, peptide substrate, and reaction buffer is prepared.

    • This compound (at a screening concentration, e.g., 10 µM) or vehicle (DMSO) is pre-incubated with the kinase master mix in the wells of a 96-well plate for 10-20 minutes at room temperature.

    • The kinase reaction is initiated by the addition of a solution containing MgCl2 and [γ-33P]ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at 30°C.

    • The reaction is stopped by the addition of phosphoric acid.

    • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • After drying, scintillation fluid is added to each well, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. For significant "hits" (e.g., >50% inhibition), follow-up dose-response curves are generated to determine the IC50 value.

Receptor and Ion Channel Binding Assays

Objective: To identify potential interactions of this compound with a panel of common off-target receptors and ion channels.

Methodology: Radioligand Binding Assay

  • Reagents and Materials: Membranes from cells expressing the target receptor/channel, a specific high-affinity radioligand for each target, incubation buffer, this compound stock solution, and glass fiber filter mats.

  • Assay Procedure:

    • In a 96-well plate, the cell membranes, the specific radioligand, and this compound (at a screening concentration, e.g., 10 µM) or vehicle are combined in the incubation buffer.

    • A parallel set of wells containing an excess of a known, unlabeled ligand for the target is included to determine non-specific binding.

    • The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filter mat is washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity trapped on the filter mat is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding inhibition is calculated. For significant hits, competitive binding assays are performed with a range of this compound concentrations to determine the Ki (inhibitory constant).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify novel targets of this compound within a live-cell context.

Methodology: CETSA followed by Western Blotting or Mass Spectrometry

  • Reagents and Materials: Cancer cell line of interest, cell culture medium, this compound, lysis buffer with protease/phosphatase inhibitors, and equipment for Western blotting or mass spectrometry.

  • Assay Procedure:

    • Cells are cultured and treated with either this compound or vehicle for a specified time.

    • The treated cells are harvested, washed, and resuspended in a buffer.

    • The cell suspension is aliquoted and heated to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient.

    • The cells are then lysed (e.g., by freeze-thaw cycles).

    • The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.

    • The supernatant containing the soluble, non-denatured proteins is collected.

  • Data Analysis:

    • Western Blot: The amount of a specific protein of interest (e.g., a known target or a potential off-target) remaining in the soluble fraction at each temperature is quantified by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and binding.

    • Mass Spectrometry (Thermal Proteome Profiling): For an unbiased, proteome-wide analysis, the soluble fractions are analyzed by mass spectrometry to identify all proteins that are stabilized or destabilized by this compound.

Visualizing Pathways and Workflows

To better understand the context of this compound's action and the process of its evaluation, the following diagrams are provided.

Pterisolic_Acid_B_Pathway cluster_targets Primary Molecular Targets cluster_effects Cellular Effects PAB This compound Tubulin Tubulin PAB->Tubulin CD147 CD147 PAB->CD147 Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Metastasis_Inhibition Inhibition of Invasion & Metastasis CD147->Metastasis_Inhibition Mitotic_Arrest G2/M Mitotic Arrest Microtubule_Destabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Metastasis_Inhibition->Apoptosis

Caption: Known signaling pathways of this compound.

Off_Target_Workflow cluster_primary Primary Screening (e.g., 10 µM) cluster_secondary Hit Confirmation & Cellular Validation cluster_analysis Data Analysis & Profile Generation start This compound Kinase_Screen Broad Kinase Panel (>400 kinases) start->Kinase_Screen Receptor_Screen Receptor/Ion Channel Panel (>100 targets) start->Receptor_Screen Dose_Response IC50 / Ki Determination for significant hits Kinase_Screen->Dose_Response Hits >50% inh. Receptor_Screen->Dose_Response Hits >50% inh. CETSA_MS Cellular Thermal Shift Assay (Proteome-wide) Dose_Response->CETSA_MS Confirm cellular engagement Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile CETSA_MS->Selectivity_Profile Therapeutic_Window Assess Therapeutic Window (On-target vs. Off-target Potency) Selectivity_Profile->Therapeutic_Window end Comprehensive Off-Target Profile Therapeutic_Window->end

Caption: Experimental workflow for off-target assessment.

Efficacy_vs_Toxicity OnTarget On-Target Activity (Efficacy) - Microtubule Destabilization - CD147 Inhibition TherapeuticWindow Therapeutic Window OnTarget->TherapeuticWindow OffTarget Off-Target Activity (Potential Toxicity) - Kinase X Inhibition - Receptor Y Binding - Other unintended interactions OffTarget->TherapeuticWindow Dose Dose Dose->OnTarget Effective Concentration Dose->OffTarget Toxic Concentration

Caption: Relationship between on-target efficacy and off-target toxicity.

Conclusion

This compound is a promising natural product with well-defined anti-cancer activities stemming from its interaction with microtubules and CD147. However, the lack of comprehensive off-target profiling represents a significant gap in its preclinical safety assessment. By employing the systematic screening methodologies outlined in this guide—including broad-panel kinase and receptor binding assays, complemented by cellular target engagement studies like CETSA—researchers can build a robust selectivity profile for this compound. This will enable a more informed comparison with alternative therapies and is an indispensable step in the journey of developing this compound into a clinically viable therapeutic agent.

References

Safety Operating Guide

Prudent Disposal Procedures for Pterisolic Acid B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Considerations

Pterisolic acid B is a diterpenoid compound intended for laboratory research. While comprehensive hazard data is not available, it should be handled with care, assuming it may be an irritant or have unknown toxicological properties. Standard laboratory personal protective equipment (PPE) should be worn at all times when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes or airborne particles.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Not generally required for handling small quantities of non-volatile solids. Use in a fume hood to avoid dust inhalation.

II. Step-by-Step Disposal Protocol for this compound Waste

This protocol covers the disposal of pure this compound, solutions containing the compound, and contaminated labware. The overriding principle is to treat all waste containing this compound as hazardous chemical waste.[1][2]

A. Disposal of Solid this compound Waste

  • Collection:

    • Place excess or expired solid this compound in its original container if possible.

    • If the original container is not available, use a new, clean, and chemically compatible container with a secure lid. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate quantity of waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Arrange for pickup by your institution's EHS or hazardous waste management personnel.[3]

B. Disposal of this compound Solutions

  • Segregation and Collection:

    • Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or plastic carboy).

    • Do not mix this waste stream with other types of chemical waste, such as halogenated solvents or heavy metal solutions, unless specifically permitted by your institution's guidelines.[4][5]

    • Never dispose of organic chemical solutions down the sanitary sewer.[3][6]

  • Labeling:

    • Label the liquid waste container as "Hazardous Waste."

    • List all chemical constituents, including solvents, with their approximate percentages. For example: "this compound (~1%), Methanol (99%)."

    • Include the date, principal investigator's name, and laboratory location.

  • Storage:

    • Keep the container tightly sealed when not in use.[7]

    • Store in a designated satellite accumulation area, preferably within secondary containment to mitigate spills.

  • Disposal Request:

    • When the container is full or ready for disposal, contact your institution's EHS department for collection.

C. Disposal of Contaminated Labware and Debris

  • Solid Contaminated Materials:

    • Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, lined container.

    • This container should be labeled as "Solid Hazardous Waste" with the name of the contaminating chemical (this compound).

  • Contaminated Glassware:

    • Whenever possible, glassware should be decontaminated.

    • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the this compound residue.

    • The first rinsate must be collected and disposed of as hazardous liquid waste.[5]

    • After triple rinsing, the glassware can typically be washed and reused.

    • If the glassware is to be disposed of, after triple rinsing and drying, it should be placed in a designated broken glass disposal box.[5]

  • Empty Original Containers:

    • An empty container that held this compound should be managed as hazardous waste.[1]

    • If institutional policy allows, the container may be triple rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5] After rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[5]

III. Experimental Workflow & Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G This compound Waste Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal Steps start This compound waste generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid glass_waste Contaminated Glassware waste_type->glass_waste Glassware collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste carboy liquid_waste->collect_liquid decontaminate Decontaminate via triple rinse glass_waste->decontaminate ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect rinsate as hazardous liquid waste decontaminate->collect_rinsate dispose_glass Dispose of clean glass in 'Broken Glass' box decontaminate->dispose_glass After rinsing collect_rinsate->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Pterisolic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling and disposal of Pterisolic acid B. Given the absence of a specific Safety Data Sheet for this compound, and its potential application in drug development, a cautious approach is mandated. The following procedures are based on best practices for handling potentially cytotoxic and corrosive chemical compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound should be handled as a substance that is potentially cytotoxic and an irritant to the skin, eyes, and respiratory tract. The following PPE is required to minimize exposure and ensure personal safety. All PPE should be compliant with relevant safety standards.

PPE CategoryItemSpecificationPurpose
Hand Protection Double GlovesNitrile or neoprene gloves, with the outer glove being of industrial thickness (>0.45mm). Ensure gloves are rated for chemical resistance.[1][2]To prevent skin contact and absorption. Double gloving provides an extra layer of protection against potential contamination.[3]
Body Protection Disposable GownLong-sleeved, fluid-resistant gown with cuffs.[4][5]To protect skin and clothing from splashes and spills.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield should be worn in situations with a higher risk of splashing.[3][4]To protect the eyes and face from splashes of the chemical.
Respiratory Protection N95 or N100 RespiratorA fit-tested N95 or N100 respirator is required when handling the powder form of the acid or if there is a risk of aerosol generation.[3]To prevent inhalation of airborne particles.
Foot Protection Shoe CoversDisposable shoe covers.[3]To prevent the spread of contamination outside the work area.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to ensure a safe laboratory environment when working with this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][7] A spill kit specifically for chemical spills should also be available.[4]

  • Pre-use Check: Before starting any work, inspect all PPE for integrity. Ensure all necessary equipment and reagents for the experiment and for potential spill cleanup are within reach inside the fume hood.

Handling the Compound
  • Weighing: If handling the solid form, weigh the compound within the fume hood or in a powder containment hood to avoid generating dust.

  • Dissolving: When dissolving the acid, add the acid to the solvent slowly. Do not add solvent to the acid.

  • Transporting: When moving the compound, even in a sealed container, use a secondary containment vessel, such as a plastic bin, to mitigate the risk of spills.[8][9]

Personal Hygiene
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

  • No Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[10][11]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[12]

Contaminated Materials
  • PPE Disposal: All disposable PPE, including gloves, gowns, and shoe covers, should be treated as hazardous waste and disposed of in the designated this compound waste container.

  • Glassware Decontamination: Reusable glassware must be decontaminated. A triple rinse with an appropriate solvent, followed by washing with detergent and water, is recommended. The initial rinsate should be collected as hazardous waste.

Spill Management

In the event of a spill, follow these steps immediately:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne exposure.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.[1]

  • Containment: For small spills, use a chemical spill kit with an appropriate absorbent material. Do not use combustible materials like paper towels to absorb the initial spill.[9][12]

  • Neutralization: For acid spills, cautiously neutralize the contained spill with sodium bicarbonate or another suitable acid neutralizer.[8][12]

  • Cleanup: Collect the absorbed and neutralized material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent and water solution. All cleaning materials should be disposed of as hazardous waste.[5]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound, highlighting the mandatory safety checkpoints at each step.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_cleanup Post-Work prep_area 1. Designate Work Area (Chemical Fume Hood) check_ppe 2. Inspect & Don Full PPE prep_area->check_ppe Proceed prep_emergency 3. Verify Emergency Equipment (Eyewash, Shower, Spill Kit) check_ppe->prep_emergency If PPE is Intact weigh_dissolve 4. Weighing & Dissolving prep_emergency->weigh_dissolve If Ready experiment 5. Perform Experiment weigh_dissolve->experiment segregate_waste 6. Segregate Waste experiment->segregate_waste decontaminate 7. Decontaminate Glassware & Surfaces segregate_waste->decontaminate remove_ppe 8. Doff PPE Correctly decontaminate->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pterisolic acid B
Reactant of Route 2
Pterisolic acid B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.